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Core Science & Biosynthesis

Foundational

Structural Elucidation of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one: A Comprehensive Spectroscopic Guide

Executive Summary The spiro[4.5]decane ring system is a privileged structural motif frequently encountered in biologically active natural products, such as the acorane and gleenol sesquiterpenes[1]. The functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[4.5]decane ring system is a privileged structural motif frequently encountered in biologically active natural products, such as the acorane and gleenol sesquiterpenes[1]. The functionalization of this core with a propargyl handle—specifically yielding 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one (CAS: 2138111-18-7)—creates a highly versatile intermediate[2][3]. The terminal alkyne serves as a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the cyclohexanone moiety provides a site for further diastereoselective modifications.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of this compound. By synthesizing theoretical principles with empirical analytical workflows, we establish a self-validating framework for identifying and quantifying this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)[4][5].

Analytical Workflow & Methodologies

To ensure scientific integrity and reproducibility, the characterization of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one relies on an orthogonal analytical approach. The methodology described below is designed to prevent spectral artifacts and ensure high-fidelity data acquisition[6].

Step-by-Step Experimental Protocols

Protocol 1: Sample Preparation and NMR Acquisition

  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ). CDCl3​ is chosen because it lacks exchangeable protons that might obscure or artificially exchange with the weakly acidic terminal alkyne proton[7].

  • Internal Standard: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm chemical shift reference.

  • Instrument Tuning: Acquire spectra on a 400 MHz NMR spectrometer (100 MHz for 13C ). Perform rigorous shimming to achieve a line width at half-height ( Δν1/2​ ) of less than 0.5 Hz for the TMS signal.

  • Pulse Sequences:

    • Acquire standard 1D 1H (16 scans, 1s relaxation delay) and 13C (1024 scans, 1H -decoupled).

    • Acquire 2D COSY, HSQC, and HMBC to resolve the complex overlapping multiplets of the spirocyclic core.

Protocol 2: ATR-FTIR Spectroscopy

  • Background Collection: Collect a background spectrum (ambient air) using an Attenuated Total Reflectance (ATR) crystal (diamond or zinc selenide) to subtract atmospheric H2​O and CO2​ .

  • Sample Application: Apply 1–2 μL of the neat liquid (or a concentrated drop from a volatile solvent) directly onto the ATR crystal. ATR is prioritized over KBr pelleting to eliminate the broad water absorption band (~3400 cm −1 ) that can obscure the critical terminal alkyne C-H stretch[4][8].

  • Acquisition: Record the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).

Protocol 3: GC-EI-MS Analysis

  • Chromatography: Inject 1 μL of a 1 mg/mL solution (in hexane) into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS).

  • Ionization: Utilize Electron Impact (EI) ionization at a standard 70 eV. This energy level is critical as it provides reproducible fragmentation patterns that align with established mass spectral libraries[9].

  • Detection: Scan the mass-to-charge ( m/z ) range of 40–300 amu.

G Prep Sample Preparation (Neat / CDCl3) NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR ATR-FTIR (Functional Groups) Prep->IR MS GC-EI-MS (Molecular Weight & Fragments) Prep->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Caption: Orthogonal analytical workflow for the structural elucidation of the spirocyclic compound.

Spectroscopic Characterization & Causality

Infrared (IR) Spectroscopy

The IR spectrum of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one acts as the first line of structural validation, confirming the presence of the two primary functional groups: the ketone and the terminal alkyne[8].

The causality behind the sharp absorption at ~3290 cm −1 lies in the high s-character (50%) of the sp -hybridized carbon-hydrogen bond of the terminal alkyne, which results in a stronger, stiffer bond compared to sp3 C-H bonds[7]. The cyclohexanone carbonyl stretch appears at ~1710 cm −1 , which is standard for an unstrained six-membered ring ketone lacking conjugation[4][10].

Table 1: Key ATR-FTIR Absorptions

Wavenumber (cm −1 )IntensityFunctional GroupVibrational Mode Causality
~3290Strong, SharpTerminal Alkyne ( C-H)High s-character of the sp -hybridized C-H bond.
2950, 2860StrongAlkyl Core (C-H)Asymmetric and symmetric sp3 C-H stretching of the spiro rings.
~2115WeakAlkyne (C C)Change in dipole moment during stretching is minimal, yielding a weak signal.
~1710Strong, SharpKetone (C=O)Dipole oscillation of the isolated cyclohexanone carbonyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1 H NMR Analysis

The 1 H NMR spectrum is dominated by the complex aliphatic envelope of the spiro[4.5]decane core, but the propargyl group provides distinct, diagnostic signals[11][12].

Causality of the Alkyne Triplet: The terminal alkyne proton ( Halkyne​ ) does not appear as a singlet. Instead, it resonates as a fine triplet ( J≈2.6 Hz) around 1.95 ppm. This is due to long-range, through-bond spin-spin coupling ( 4J ) with the adjacent propargylic methylene protons ( -CH2​-C≡CH )[11][13]. The propargylic protons themselves appear as a multiplet (or doublet of doublets of doublets) near 2.30 ppm due to coupling with the alkyne proton and the adjacent chiral methine center (C6) on the spiro ring.

Table 2: 1 H NMR Spectral Data (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Rationale
~2.20 – 2.50m4HH-7, H-9Protons α to the C=O group are deshielded by the carbonyl's magnetic anisotropy.
~2.25 – 2.40ddd/m2HPropargyl CH2​ Deshielded by the alkyne π -system; complex coupling with C6-H and alkyne-H.
~1.95t ( J≈2.6 Hz)1HAlkyne C-HShielded relative to alkenes due to the diamagnetic anisotropy cylinder of the triple bond.
~1.85 – 2.05m1HH-6 (Methine)Deshielded by proximity to the spiro center and the propargyl substituent.
~1.30 – 1.80m10HH-1 to H-4, H-10Overlapping aliphatic envelope of the cyclopentane and remaining cyclohexane protons.
13 C NMR Analysis

Carbon-13 NMR provides an unambiguous map of the molecular skeleton. The molecule contains 13 distinct carbons, confirming the lack of symmetry induced by the C6 propargyl substitution[14].

Causality of the Spiro Carbon Shift: The quaternary spiro carbon (C5) typically resonates around 48–50 ppm. Its downfield position relative to standard aliphatic quaternary carbons is driven by the localized ring strain of the fused 5/6 system and the steric compression of the surrounding atomic orbitals.

Table 3: 13 C NMR Spectral Data (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)TypeAssignmentStructural Rationale
~211.0CC8 (Ketone C=O)Highly deshielded sp2 carbon typical of an isolated cyclohexanone[10].
~82.4CInternal Alkyne (- C≡ CH) sp -hybridized carbon; deshielded relative to the terminal carbon.
~70.1CHTerminal Alkyne (-C \textbf{C}H)Characteristic upfield shift for terminal alkynes due to anisotropic shielding[13].
~48.5CC5 (Spiro Carbon)Quaternary center joining the 5- and 6-membered rings.
~46.1, ~39.5 CH2​ C7, C9 α -carbons deshielded by the inductive effect of the carbonyl group.
~45.2CHC6Methine carbon adjacent to the spiro center.
~31.2, ~34.2, ~33.1, ~24.5, ~24.0 CH2​ C10, C1-C4Aliphatic ring carbons of the spiro[4.5]decane framework.
~18.5 CH2​ Propargyl CH2​ Shielded aliphatic carbon, typical for propargylic methylenes[8].
2D NMR Self-Validating Strategy

To definitively assign the connectivity between the propargyl group and the spirocyclic core, a 2D NMR strategy is required. The system is self-validating: the HMBC (Heteronuclear Multiple Bond Correlation) experiment bridges the "NMR-silent" quaternary spiro carbon (C5) by showing 3JCH​ correlations from the cyclopentane protons (H-1/H-4) and the C6 methine proton to the C5 carbon[4][6].

G2 COSY 1H-1H COSY Maps spin systems (C6 to Propargyl) Structure Unambiguous 3D Connectivity COSY->Structure HSQC 1H-13C HSQC Assigns direct C-H correlations HSQC->Structure HMBC 1H-13C HMBC Bridges quaternary spiro center (C5) HMBC->Structure

Caption: 2D NMR logical strategy for assigning the spirocyclic and propargyl connectivities.

Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (70 eV) provides the exact molecular weight and structural fingerprints via predictable gas-phase fragmentation pathways[9][15].

Fragmentation Causality: The molecular ion ( M+∙ ) for C13​H18​O appears at m/z 190. A highly diagnostic fragmentation is the loss of the propargyl radical ( C3​H3∙​ , 39 Da). This homolytic cleavage is thermodynamically favored because it generates a resonance-stabilized propargyl radical and a stable spirocyclic carbocation at C6 ( m/z 151)[9]. Further α -cleavage adjacent to the cyclohexanone carbonyl results in ring-opening and subsequent loss of carbon monoxide or ethylene fragments.

Table 4: Key EI-MS Fragments

m/z ValueRelative AbundanceFragment IdentityFragmentation Mechanism
190Medium [M]+∙ Intact molecular ion ( C13​H18​O+∙ ).
151High [M−C3​H3​]+ Loss of the propargyl radical (39 Da) via homolytic bond cleavage at C6.
123Medium [M−C3​H3​−CO]+ Subsequent α -cleavage and extrusion of carbon monoxide (28 Da) from the ketone.
95Base Peak [C7​H11​]+ Deep fragmentation of the cyclohexanone ring leaving the cyclopentyl core.

Conclusion

The comprehensive spectroscopic profiling of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one requires a synergistic interpretation of IR, NMR, and MS data. The terminal alkyne is unambiguously identified by its 3290 cm −1 IR stretch and its ~1.95 ppm 1 H NMR triplet, while the spiro[4.5]decane core is mapped via the downfield quaternary C5 shift (~48.5 ppm) and diagnostic EI-MS fragmentation ( m/z 151). By adhering to the analytical workflows and causality principles outlined in this guide, researchers can ensure the highest standards of structural verification during complex synthetic or drug development campaigns.

References

  • National Center for Biotechnology Information (NCBI). "Spiro(4.5)decan-8-one." PubChem Compound Summary for CID 14626805. Retrieved from:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Retrieved from:[Link]

  • Srikrishna, A., & Rao, M. S. (2008). "Construction of spiro[4.5]decane via ring-closing metathesis reaction: Formal synthesis of acorone and isoacorones." Indian Journal of Chemistry, 47B, 1423-1429. Retrieved from:[Link]

  • Hatton, J. V., & Richards, R. E. (1969). "Nuclear magnetic resonance studies of hydrogen bonding in acetylenes containing oxygen functions." Canadian Journal of Chemistry, 47(13), 2473. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one: Properties, Synthesis, and Applications

Abstract: 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one is a spirocyclic ketone featuring a propargyl group, a structural motif of significant interest in medicinal chemistry and drug development.[1] This guide provides a comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one is a spirocyclic ketone featuring a propargyl group, a structural motif of significant interest in medicinal chemistry and drug development.[1] This guide provides a comprehensive technical overview of its physical and chemical properties, a plausible synthetic route, and its potential applications, particularly as a versatile building block in the synthesis of complex molecules and as a key component in "click" chemistry-based drug discovery.[2] The unique three-dimensional architecture of the spiro[4.5]decane scaffold, combined with the reactivity of the ketone and the terminal alkyne, makes this compound a valuable tool for researchers and scientists.[3]

Physicochemical Properties

Structural and Molecular Data
PropertyPredicted ValueSource/Justification
Molecular Formula C₁₃H₁₈OBased on structural analysis.
Molecular Weight 190.28 g/mol Calculated from the molecular formula.
IUPAC Name 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-oneStandard nomenclature rules.
CAS Number Not availableCompound not found in major chemical databases.
Physical State Likely a colorless to pale yellow oil or low-melting solid at room temperature.Based on the properties of similar spirocyclic ketones.[5]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water.General solubility trends for organic ketones.
Boiling Point Estimated to be higher than that of spiro[4.5]decan-8-one due to increased molecular weight.General trends in physical properties of organic compounds.[5]
Melting Point If solid, likely a low melting point.General trends in physical properties of organic compounds.
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the spirocyclic protons, the methylene protons of the propargyl group, and the acetylenic proton are expected.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals for the carbonyl carbon, the spiro carbon, the acetylenic carbons, and the carbons of the two rings are anticipated.[6]

  • IR (neat): Characteristic absorption bands for the C=O stretch of the ketone, the ≡C-H stretch of the terminal alkyne, and the C≡C stretch are expected.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed, along with characteristic fragmentation patterns.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one can be envisioned starting from the known spiro[4.5]decan-8-one.[4] The key step would be the α-alkylation of the ketone.

Synthetic Pathway Spiro[4.5]decan-8-one Spiro[4.5]decan-8-one Enolate Formation Enolate Formation Spiro[4.5]decan-8-one->Enolate Formation LDA, THF, -78 °C Alkylation Alkylation Enolate Formation->Alkylation Propargyl bromide Product 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one Alkylation->Product

Caption: Proposed synthesis of the target compound.

Experimental Protocol:

  • Enolate Formation: To a solution of spiro[4.5]decan-8-one in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is added dropwise. The reaction is stirred for 1 hour to ensure complete enolate formation.

  • Alkylation: Propargyl bromide is then added to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one.

Chemical Reactivity

The chemical reactivity of this molecule is dominated by the ketone and the terminal alkyne functionalities.

  • Ketone Reactivity: The carbonyl group can undergo a variety of nucleophilic addition reactions, reductions, and condensations.

  • Alkyne Reactivity: The terminal alkyne, or propargyl group, is particularly valuable for its ability to participate in "click" chemistry reactions.[7] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and selective reaction that forms a stable triazole linkage.[2] This makes the molecule an excellent scaffold for conjugation with other molecules containing an azide group.[7] The propargyl group's small size and linear geometry minimize steric hindrance, facilitating efficient reactions.[7]

Applications in Drug Development

The unique structural features of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one make it a promising candidate for various applications in drug discovery and development.

Fragment-Based Drug Discovery (FBDD)

The spiro[4.5]decane core provides a rigid, three-dimensional scaffold that can be used to orient functional groups in specific vectors, which is highly desirable in FBDD. The propargyl group serves as a versatile handle for fragment elaboration.

"Click" Chemistry and Bioconjugation

As previously mentioned, the terminal alkyne is a key functional group for CuAAC reactions.[2] This allows for the efficient and specific conjugation of the spirocyclic core to a wide range of biomolecules, including proteins, peptides, and nucleic acids, that have been functionalized with an azide group.[7] This is particularly useful for creating targeted drug delivery systems or for labeling molecules for imaging studies.

Click Chemistry Application Target_Molecule 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one CuAAC_Reaction Cu(I) Catalyst Target_Molecule->CuAAC_Reaction Azide_Biomolecule Azide-functionalized Biomolecule Azide_Biomolecule->CuAAC_Reaction Conjugate Spirocycle-Biomolecule Conjugate CuAAC_Reaction->Conjugate

Caption: Application in bioconjugation via click chemistry.

Synthesis of Complex Molecules

The ketone functionality can be further manipulated to introduce additional complexity and functionality. For instance, it can be converted to an amine via reductive amination, or used as a point of attachment for other ring systems.

Conclusion

While 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one is not a widely characterized compound, its structural components suggest significant potential as a versatile building block in medicinal chemistry and chemical biology. The combination of a rigid spirocyclic core with the reactive handles of a ketone and a terminal alkyne provides a powerful platform for the synthesis of novel and complex molecules with potential therapeutic applications. Further research into the synthesis and properties of this and related compounds is warranted to fully explore their utility in drug discovery.

References

  • The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development - Benchchem. (n.d.).
  • What Makes Propargyl Alcohol a Key Component in Specialty Chemicals? (2025, January 30).
  • The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide - Benchchem. (n.d.).
  • Propargylamine: an Important Moiety in Drug Discovery - Taylor & Francis. (2023, February 21).
  • On the Molecular and Electronic Structure of Spiroketones and Half-Molecule Models | The Journal of Physical Chemistry A - ACS Publications. (2002, October 15).
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. (n.d.).
  • Spiro(4.5)decan-8-one | C10H16O | CID 14626805 - PubChem. (n.d.).
  • Spiro(4.5)decan-2-one | C10H16O | CID 557153 - PubChem. (n.d.).
  • Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties - PubMed. (2000, September 15).
  • 1-Oxa-spiro[4.5]decan-8-one | SCBT. (n.d.).
  • Spiro[4.5]decan-8-one (C10H16O) - PubChemLite. (n.d.).
  • 1266120-78-8|Spiro[4.5]decan-8-ol|BLD Pharm. (n.d.).
  • Spiro compound - Wikipedia. (n.d.).
  • Synthesis and characterisation of optically active spiro[4.5]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Synthesis of 6-Methoxy-1-oxaspiro[6][8]deca-6,9-diene-8-one - PMC. (n.d.). Retrieved from

  • CAS 13388-94-8: spiro[4.5]decan-6-one | CymitQuimica. (n.d.).
  • Chemical Properties of Spiro[4.5]decan-2-one (CAS 3643-16-1) - Cheméo. (n.d.).
  • The Natural Synthesis of Spiro[4.5]dec-9-en-7-one: A Mechanistic Exploration - Benchchem. (n.d.).
  • 6,10-DIOXASPIRO-[4.5]-DECAN-2-ONE - Optional[13C NMR] - Chemical Shifts. (n.d.).
  • Spiro[4.5]dec-6-en-8-one, 1,7-dimethyl-4-(1-methylethyl)- - the NIST WebBook. (n.d.).
  • Overview of Spiro Compounds in Chemistry | PDF - Scribd. (2021, October 4).
  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI. (2025, January 22).
  • (PDF) Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles - ResearchGate. (2025, August 9).
  • Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones | ChemRxiv. (n.d.).
  • Spiro compounds – Knowledge and References - Taylor & Francis. (n.d.).

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Foundational

Structural Elucidation of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one: A Comprehensive Guide to X-ray Crystallography

Executive Summary & Strategic Context In modern drug discovery, the transition from planar, aromatic scaffolds to complex, three-dimensional architectures—often termed the "escape from flatland"—has driven the widespread...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the transition from planar, aromatic scaffolds to complex, three-dimensional architectures—often termed the "escape from flatland"—has driven the widespread adoption of spirocyclic compounds 1. The spiro[4.5]decane core, in particular, serves as a privileged structural motif, forming the backbone of highly selective GlyT1 inhibitors 2 and novel mitochondrial permeability transition pore (mPTP) inhibitors 3.

The specific intermediate 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one combines this robust spirocyclic framework with a terminal alkyne (propargyl group). This functionalization provides a critical bioorthogonal handle for late-stage click chemistry (CuAAC). However, the introduction of the propargyl group at the C6 position creates complex stereochemical dynamics relative to the spiro junction. Because NMR spectroscopy can sometimes be ambiguous regarding complex 3D spatial arrangements in flexible rings, Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for absolute structural and conformational validation.

Experimental Protocol: A Self-Validating Crystallography Workflow

To obtain a high-resolution X-ray crystal structure, the experimental workflow must be treated as a self-validating system. Each step relies on the success of the previous one; for instance, impurities will prevent orderly nucleation, and poor cryo-cooling will result in unresolvable thermal noise.

Step 2.1: Single Crystal Growth via Vapor Diffusion

Small-molecule crystallography requires a single crystal with high internal order, typically >0.1 mm in all dimensions.

  • Purification: Ensure the synthesized 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one is >99% pure via flash chromatography. Causality: Impurities disrupt the crystalline lattice, leading to amorphous precipitation ("oiling out") rather than nucleation.

  • Solvent Selection: Dissolve 15 mg of the compound in a minimum volume (approx. 0.5 mL) of a moderately polar solvent, such as ethyl acetate.

  • Setup: Place the open inner vial containing the solution into a larger outer vial containing 3 mL of an anti-solvent (e.g., hexanes). Seal the outer vial tightly.

  • Incubation: Store the setup undisturbed at 4 °C. Causality: The anti-solvent slowly diffuses into the inner vial via the vapor phase, gradually lowering the solubility of the compound. The low temperature reduces the kinetic energy of the molecules, favoring the slow, orderly thermodynamic growth of a single crystal over rapid kinetic precipitation.

  • Validation: Inspect under a polarized light microscope. A suitable single crystal will exhibit sharp optical extinction when rotated, confirming a uniform crystal lattice.

Step 2.2: Data Collection and Cryo-Cooling
  • Mounting: Harvest a single crystal using a nylon MiTeGen loop coated in a minimal amount of paratone oil.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of liquid nitrogen (100 K). Causality: Flash-cooling solidifies the paratone oil, rigidly fixing the crystal. More importantly, it drastically reduces atomic thermal vibrations (Debye-Waller factors), which enhances the intensity of high-angle (high-resolution) diffraction spots and protects the organic crystal from X-ray-induced radical damage.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Cu K α radiation source ( λ=1.54184 Å). Causality: Copper radiation is specifically chosen over Molybdenum for light-atom organic molecules because it provides a stronger anomalous dispersion signal, which is critical for determining the absolute stereoconfiguration of the chiral centers.

Step 2.3: Phase Problem Solution and Advanced Refinement
  • Integration: Integrate the raw diffraction images to extract the intensities ( I ) of the reflections.

  • Solving the Phase Problem: Because detectors only measure the amplitude of the X-ray waves and not their phase, the "Phase Problem" must be solved 4. Use Dual-Space or Direct Methods (e.g., SHELXT) to generate an initial electron density map.

  • Refinement: Refine the structural model against F2 using full-matrix least-squares techniques (SHELXL) within a graphical interface like Olex2 4.

  • Quantum Crystallography Integration: To accurately resolve the terminal alkyne hydrogen atom, apply Hirshfeld Atom Refinement (HAR) using NoSpherA2 5. Causality: The standard Independent Atom Model (IAM) assumes atoms are spherical, which artificially shortens C-H bonds because bonding electrons are pulled toward the carbon. HAR utilizes quantum mechanical calculations to model aspherical electron density, allowing for neutron-diffraction-level accuracy in hydrogen placement 5.

Workflow N1 Compound Synthesis & Purification (>99%) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 X-ray Diffraction (Cryo-cooling, 100K) N2->N3 N4 Phase Problem Solution (Direct Methods/SHELXT) N3->N4 N5 Structure Refinement (Olex2 / NoSpherA2) N4->N5

Fig 1. Step-by-step X-ray crystallographic workflow for small organic molecules.

Structural Analysis and Data Presentation

Representative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for a high-quality data collection of a spiro[4.5]decanone derivative.

ParameterRepresentative Value
Chemical Formula C13​H18​O
Formula Weight 190.28 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Monoclinic
Space Group P21​/c
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​≈0.035 , wR2​≈0.090
Largest diff. peak and hole 0.25 and -0.18 e.Å −3
Conformational and Supramolecular Logic

Ring Conformations: The spiro[4.5]decane framework consists of a six-membered ring (cyclohexanone) and a five-membered ring (cyclopentane). The cyclohexanone ring rigidly adopts a chair conformation to minimize torsional strain. The adjacent cyclopentane ring typically adopts an envelope conformation.

Stereochemistry of the Propargyl Group: The C6 position is adjacent to the highly congested spiro carbon. X-ray analysis will reveal that the prop-2-yn-1-yl group preferentially occupies an equatorial or pseudo-equatorial position. If it were forced into an axial position, it would suffer severe 1,3-diaxial steric clashes with the axial protons of the spiro-fused ring system.

Supramolecular Packing: Terminal alkynes are well-documented to act as weak hydrogen bond donors 6. In the crystal lattice of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one, one should expect to observe finite, cooperative C≡C−H⋯O=C hydrogen bonding chains 6. The terminal alkyne proton donates to the carbonyl oxygen of an adjacent molecule, dictating the macroscopic packing architecture of the crystal.

StructuralLogic Core Spiro[4.5]decan-8-one Core Conf1 Cyclohexanone Ring (Chair Conformation) Core->Conf1 Conf2 Cyclopentane Ring (Envelope Conformation) Core->Conf2 Sub 6-Propargyl Substitution Core->Sub Packing Crystal Packing Conf1->Packing Stereo Equatorial Preference (Minimizes 1,3-diaxial steric clash) Sub->Stereo Sub->Packing HBond C-H...O=C Hydrogen Bonding (Terminal Alkyne to Ketone) Packing->HBond

Fig 2. Conformational and supramolecular logic governing the crystal structure.

References

  • Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors with improved metabolic stability PubMed (NIH) URL:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle MDPI URL: [Link]

  • 7β-Hydroxy-7α-(3-propargyl)-3-methylspiro[5.5]undec-2-en-1-one Acta Crystallographica Section C (IUCr) URL:[Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors Taylor & Francis URL:[Link]

  • X-ray crystallography. Small molecules structure determination University of Warsaw (fuw.edu.pl) URL:[Link]

  • Small Molecule X-ray Crystal Structures at a Crossroads Chemistry—Methods (Wiley-VCH) URL: [Link]

Sources

Exploratory

Exploring the Chemical Space of Propargylated Spiroketones: A 3D Approach to Next-Generation Therapeutics

Executive Summary The modern drug discovery pipeline is undergoing a paradigm shift. For decades, high-throughput synthetic practices drove the industry toward planar, sp²-rich aromatic molecules, inadvertently leading t...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

The modern drug discovery pipeline is undergoing a paradigm shift. For decades, high-throughput synthetic practices drove the industry toward planar, sp²-rich aromatic molecules, inadvertently leading to higher attrition rates in clinical trials due to off-target promiscuity and poor physicochemical properties. The antidote to this "flatland" is the deliberate incorporation of three-dimensional (3D) molecular architectures.

This technical guide explores the strategic synthesis and application of propargylated spiroketones . By merging the rigid, orthogonal geometry of spirocyclic scaffolds with the immense modularity of the propargyl group (a terminal alkyne), we create a highly versatile "hub" for chemical space exploration. This approach enables the rapid generation of high-fraction sp³ ( Fsp3​ ) libraries via Click chemistry (CuAAC), cross-coupling, and cycloisomerization, ultimately yielding candidates with superior target selectivity and pharmacokinetic profiles.

The Rationale: Escaping Flatland via Spirocyclic Scaffolds

In 2009, Lovering et al. published their seminal work on "Escaping Flatland," demonstrating a direct correlation between the saturation of a molecule ( Fsp3​ ) and its likelihood of clinical success [1]. Highly saturated molecules exhibit better solubility, lower melting points, and reduced non-specific π−π stacking interactions, which translates to lower clinical toxicity.

Spiroketones—molecules containing two rings fused at a single quaternary carbon, alongside a ketone functional group—are privileged motifs in this context [2].

  • Orthogonal Vector Projection: The spiro fusion forces the two rings into mutually perpendicular planes. This unique geometry allows functional groups to be projected into deep, complex protein binding pockets that planar molecules cannot access.

  • The Ketone Handle: The carbonyl group serves as an essential synthetic anchor. It allows for precise functionalization, either via nucleophilic addition to the carbonyl carbon or electrophilic trapping at the α -position.

Pathway Flat Planar Aromatic Drug (Low Fsp3, High Lipophilicity) OffTarget Off-Target Binding (Promiscuity / Toxicity) Flat->OffTarget Pi-Pi Stacking Non-specific Specific Specific Target Pocket (High Affinity / Selectivity) Flat->Specific Sub-optimal fit Spiro Spirocyclic Drug (High Fsp3, Rigid 3D) Spiro->Specific 3D Vector Projection Ideal H-bonding

Fig 1: Pharmacological interaction pathways of planar vs. spirocyclic drugs.

Propargylation: The Gateway to Chemical Space Expansion

While spiroketones provide the 3D core, the propargyl group (-CH₂-C≡CH) provides the modularity. The terminal alkyne is one of the most versatile functional groups in organic synthesis, acting as a spring-loaded handle for diversification.

By installing a propargyl group onto a spiroketone, we create a divergent intermediate. The causality behind choosing the propargyl group over other alkyl halides lies in its dual nature: it is small enough to avoid steric hindrance during the initial alkylation step, yet electronically poised to undergo rapid, orthogonal reactions (like Click chemistry) that do not interfere with the ketone or the spiro-core.

The "Hub and Spoke" Diversification Model

The propargylated spiroketone acts as the central hub. From here, three distinct chemical spokes can be explored:

  • CuAAC (Click Chemistry): Reaction with diverse azides to form 1,4-disubstituted 1,2,3-triazoles [3].

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl halides to extend the rigid vector.

  • Gold(I)-Catalyzed Cycloisomerization: Activation of the alkyne π -bonds for intramolecular cyclizations, generating complex polycyclic oxygenated or nitrogenated scaffolds [4].

Workflow Spiro Spiroketone Core (High Fsp3, Rigid 3D) Propargyl Propargylated Spiroketone (Terminal Alkyne Hub) Spiro->Propargyl Propargyl Bromide Base (e.g., LDA) CuAAC CuAAC (Click) Triazole Library Propargyl->CuAAC Azides, Cu(I) Sonogashira Sonogashira Coupling Aryl-Alkyne Vectors Propargyl->Sonogashira Aryl Halides, Pd/Cu AuCat Au(I) Cycloisomerization Polycyclic Scaffolds Propargyl->AuCat Au(I) Catalyst

Fig 2: Hub and spoke model for exploring propargylated spiroketone chemical space.

Quantitative Shift in Physicochemical Properties

To illustrate the value of this methodology, we compare the calculated physicochemical properties of a standard planar scaffold (e.g., a biphenyl derivative) against a propargylated spiroketone that has undergone CuAAC to form a spiro-triazole. Notice the dramatic increase in Fsp3​ without a detrimental spike in lipophilicity (clogP).

Table 1: Physicochemical Property Comparison

Scaffold TypeRepresentative Structure TypeMW ( g/mol )clogP Fsp3​ TPSA (Ų)Predicted Selectivity
Planar Aromatic Biphenyl-4-yl-methanone250 - 3004.5 - 5.2< 0.1530 - 45Low (High off-target)
Spiroketone Core Spiro[4.5]decan-6-one152.21.8 - 2.11.0017.0N/A (Intermediate)
Propargyl Hub α -Propargyl-spiro[4.5]decan-6-one190.22.4 - 2.60.7717.0N/A (Intermediate)
Spiro-Triazole Spiro-triazole derivative (CuAAC product)320 - 3802.1 - 3.00.55 - 0.6545 - 65High (3D vector alignment)

Experimental Methodologies

The following protocols outline a self-validating system for generating these libraries. The causality of reagent selection is embedded within the steps to ensure reproducibility and high yield.

Protocol A: Synthesis of α -Propargyl Spiro[4.5]decan-6-one

Objective: Regioselective kinetic enolate formation followed by electrophilic alkylation.

  • Preparation of the Enolate:

    • To a flame-dried Schlenk flask under inert argon atmosphere, add anhydrous THF (10 mL/mmol of spiroketone).

    • Cool the system to -78 °C using a dry ice/acetone bath.

    • Dropwise add Lithium Diisopropylamide (LDA, 1.1 equiv, 2.0 M in THF/heptane). Rationale: The bulky LDA base ensures kinetic deprotonation at the less sterically hindered α -position of the spiroketone.

  • Substrate Addition:

    • Slowly add a solution of spiro[4.5]decan-6-one (1.0 equiv) in THF over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Propargylation:

    • Add propargyl bromide (1.2 equiv, 80 wt. % in toluene) dropwise. Rationale: Toluene stabilizes the highly reactive propargyl bromide.

    • Add HMPA or DMPU (0.5 equiv) to break up enolate aggregates and accelerate the SN​2 alkylation.

    • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup & Purification:

    • Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x).

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc) to yield the pure α -propargyl spiroketone.

Protocol B: High-Throughput CuAAC Library Generation

Objective: Bioorthogonal click chemistry to map chemical space using the propargyl hub [3].

  • Reaction Setup:

    • In a 96-well deep-well plate, dispense the α -propargyl spiroketone (0.1 mmol per well) dissolved in a 1:1 mixture of tert-butanol and water (1 mL). Rationale: The t -BuOH/water system optimally solubilizes both organic substrates and inorganic catalysts.

  • Azide Introduction:

    • Add a diverse library of organic azides (0.12 mmol, 1.2 equiv) to individual wells.

  • Catalyst Activation:

    • Prepare a fresh stock solution of CuSO4​⋅5H2​O (5 mol %) and Sodium Ascorbate (10 mol %) in water. Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing catalyst degradation via oxidation.

    • Dispense the catalyst solution into each well.

  • Incubation & Isolation:

    • Seal the plate and agitate at room temperature for 12 hours.

    • The resulting 1,4-disubstituted triazoles often precipitate directly from the aqueous mixture. Centrifuge the plate, decant the supernatant, and wash the pellets with cold water and ether to yield highly pure library members ready for biological screening.

Conclusion

The exploration of propargylated spiroketones represents a highly efficient strategy for navigating uncharted 3D chemical space. By leveraging the rigid, orthogonal nature of the spirocyclic core and the modular reactivity of the terminal alkyne, medicinal chemists can rapidly construct complex, high- Fsp3​ libraries. This methodology directly addresses the industry's need to "escape flatland," offering a robust pathway to discover therapeutics with enhanced target specificity, reduced toxicity, and superior pharmacokinetic profiles.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

  • The Use of Spirocyclic Scaffolds in Drug Discovery Source: Bioorganic & Medicinal Chemistry Letters (Elsevier) URL:[Link]

  • Click Chemistry: Diverse Chemical Function from a Few Good Reactions Source: Angewandte Chemie International Edition (Wiley) URL:[Link]

  • Gold Catalysis: Regio- and Stereoselective Total Synthesis of Xyloketals D and G and the Related Natural Product Alboatrin Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

Foundational

Unlocking the Therapeutic Potential of Spiro[4.5]decanone Scaffolds: A Comprehensive Technical Guide

The Structural Paradigm of the Spiro[4.5]decanone Core In modern medicinal chemistry, the pursuit of target selectivity and high binding affinity often relies on the conformational restriction of small molecules. The spi...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Paradigm of the Spiro[4.5]decanone Core

In modern medicinal chemistry, the pursuit of target selectivity and high binding affinity often relies on the conformational restriction of small molecules. The spiro[4.5]decane scaffold—and its saturated ketone analogue, spiro[4.5]decanone —represents a privileged three-dimensional architecture. Consisting of a cyclopentane ring fused to a cyclohexane (or cyclohexanone) ring at a single spirocyclic carbon atom, this core enforces a rigid, orthogonal geometry 1.

From an application scientist's perspective, this rigidity is a thermodynamic asset. By locking the conformation, the entropic penalty typically paid upon target binding is minimized. Furthermore, the spirocyclic node allows for the precise, multi-directional projection of pharmacophores into deep, complex binding pockets, such as the 2-oxoglutarate (2-OG) binding site of metalloenzymes or the orthosteric sites of G-protein-coupled receptors (GPCRs).

This whitepaper explores the diverse biological activities of spiro[4.5]decanone derivatives, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols for their evaluation.

Hematological Therapeutics: HIF Prolyl Hydroxylase (PHD) Inhibition

The most prominent application of saturated spiro[4.5]decanone analogues (specifically 1,3,8-triazaspiro[4.5]decane-2,4-diones) is the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes 2. These enzymes are iron- and 2-OG-dependent oxygenases that regulate the cellular response to hypoxia.

Mechanism of Action

Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the rapid proteasomal degradation of HIF-1α. Spiro[4.5]decanone derivatives act as competitive inhibitors of the 2-OG co-substrate. Crystallographic studies reveal that the spirocyclic core allows a biphenyl substituent to project deeply into an aromatic pocket formed by Trp-258, Trp-389, and Phe-391, while simultaneously chelating the active-site metal 2. This stabilizes HIF-1α, promoting its dimerization with HIF-1β and the subsequent transcription of genes essential for erythropoiesis (e.g., Erythropoietin, EPO) and angiogenesis (e.g., VEGF).

HIF_Pathway Normoxia Normoxia (O2) PHD PHD Enzymes (Active) Normoxia->PHD Activates Hypoxia Hypoxia / Spiro[4.5]decanones PHD_Inh PHD Enzymes (Inhibited) Hypoxia->PHD_Inh Inhibits / Blocks 2-OG HIF_OH Hydroxylated HIF-1α PHD->HIF_OH Hydroxylates HIF-1α HIF_Stab Stabilized HIF-1α PHD_Inh->HIF_Stab Prevents Hydroxylation VHL VHL E3 Ligase Complex HIF_OH->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Ubiquitination HIF_Dimer HIF-1α / HIF-1β Dimer HIF_Stab->HIF_Dimer Translocates to Nucleus Transcription Target Gene Transcription (EPO, VEGF) HIF_Dimer->Transcription Binds HREs

Fig 1. HIF-1α signaling under normoxia vs. PHD inhibition by spiro[4.5]decanones.

Experimental Protocol: In Vitro PHD2 Inhibition Assay (AlphaScreen)

Causality & Design Choice: We utilize an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) rather than a traditional ELISA. ELISAs require multiple wash steps that can disrupt low-affinity transient interactions and introduce high variance. AlphaScreen is a bead-based, wash-free system. When PHD2 successfully hydroxylates a biotinylated HIF-1α peptide, an anti-hydroxyprolyl antibody binds the product. Streptavidin donor beads and Protein A acceptor beads bridge this complex. Laser excitation (680 nm) of the donor bead releases singlet oxygen, which travels up to 200 nm to trigger a luminescent cascade (520-620 nm) in the acceptor bead. A decrease in luminescence directly correlates with spiro[4.5]decanone-mediated PHD2 inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 0.01% Tween-20, 0.1% BSA). Prepare 4X solutions of recombinant human PHD2 (50 nM), biotinylated HIF-1α peptide substrate (100 nM), and co-factor mix (40 μM 2-OG, 40 μM FeSO₄, 2 mM ascorbate).

  • Compound Dilution: Serially dilute spiro[4.5]decanone derivatives in DMSO, then dilute 1:100 in assay buffer to create a 10-point dose-response curve (final DMSO concentration 0.1%).

  • Enzymatic Reaction: In a 384-well OptiPlate, combine 5 μL of compound, 5 μL of PHD2, and 5 μL of HIF-1α peptide. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Initiation & Termination: Initiate the reaction by adding 5 μL of the co-factor mix. Incubate for 30 minutes at room temperature. Terminate by adding 5 μL of 50 mM EDTA.

  • Detection: Add 5 μL of anti-hydroxyprolyl HIF-1α antibody (1 nM final). Incubate for 30 minutes. Under subdued light, add 10 μL of a mixture containing Streptavidin donor beads and Protein A acceptor beads (10 μg/mL final each). Incubate in the dark for 1 hour.

  • Self-Validation System: Include a "No Enzyme" control (defines 100% inhibition baseline) and a "Vehicle (DMSO)" control (defines 0% inhibition maximum signal). Calculate the Z'-factor to ensure assay robustness (Z' > 0.6 is required).

  • Readout: Read the plate on an EnVision multimode microplate reader using the AlphaScreen protocol. Plot luminescence vs. log[Compound] to derive the IC50.

Neuropharmacology: 5-HT1A Receptor Agonism & Analgesia

Beyond metalloenzymes, the spiro[4.5]decane scaffold exhibits profound activity in the central nervous system. Specifically, 1,4-dioxa-spiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives function as highly selective, potent partial agonists of the 5-HT1A receptor and antagonists of α1-adrenoceptors 3, 4.

Mechanism of Action

The 5-HT1A receptor is a Gi/o-coupled GPCR. When spiro[4.5]decane derivatives bind the orthosteric site, they induce a conformational shift that activates the Gi/o protein, inhibiting adenylate cyclase and reducing intracellular cAMP. Concurrently, the βγ-subunits activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. This mechanism underpins the potent antinociceptive (pain-blocking) and neuroprotective properties observed in vivo (e.g., mouse formalin test) 4.

Serotonin_Pathway Spiro 1,4-dioxa-spiro[4.5]decane Derivative Receptor 5-HT1A Receptor Spiro->Receptor Partial Agonism Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Couples to Adenylate Adenylate Cyclase Gi_Protein->Adenylate Inhibits IonChannels K+ Channel Activation Ca2+ Channel Inhibition Gi_Protein->IonChannels Modulates cAMP Decreased cAMP Adenylate->cAMP Reduces Effect Neuroprotection & Antinociception cAMP->Effect Downstream Signaling IonChannels->Effect Hyperpolarization

Fig 2. 5-HT1A receptor activation by spiro[4.5]decane derivatives and downstream neuroprotection.

Experimental Protocol:[35S]GTPγS Functional Binding Assay

Causality & Design Choice: To differentiate between a receptor antagonist and a partial agonist, simple radioligand displacement is insufficient. We employ the [35S]GTPγS binding assay. When the spiro[4.5]decane derivative activates the 5-HT1A receptor, the Gα subunit exchanges GDP for GTP. By supplying a non-hydrolyzable radiolabeled GTP analogue ([35S]GTPγS), we trap the G-protein in its active state. The accumulation of radioactivity on the cell membrane is directly proportional to the compound's intrinsic efficacy (Emax).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 10 μM GDP, pH 7.4).

  • Incubation: In a 96-well plate, combine 10 μg of membrane protein, 0.1 nM [35S]GTPγS, and varying concentrations of the spiro[4.5]decane compound (10^-10 to 10^-4 M).

  • Self-Validation System: Include 10 μM Serotonin (5-HT) as a 100% efficacy positive control (full agonist). Include 10 μM WAY-100635 (a known 5-HT1A antagonist) to prove the signal is receptor-specific. Baseline (basal binding) is established with vehicle alone.

  • Filtration: Incubate for 60 minutes at 30°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 50 mM Tris-HCl) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate pD2 (negative log of EC50) and Emax (relative to 5-HT).

Quantitative Summary of Spiro[4.5]decanone Biological Activities

The versatility of the spiro[4.5]decane/decanone architecture allows it to be tuned for vastly different biological targets by modifying the heteroatoms within the spirocyclic rings and the appended functional groups. Table 1 summarizes the quantitative pharmacological metrics of key derivatives across different therapeutic areas 2, 4, 5.

Table 1: In Vitro Biological Activity of Representative Spiro[4.5]decane/decanone Derivatives

Compound ClassSpecific DerivativeBiological TargetActivity MetricPharmacological Effect
1,3,8-triazaspiro[4.5]decane-2,4-dione Compound 24tPHD2 EnzymeIC50 = 0.219 ± 0.025 μMHIF-1α stabilization (Anemia)
1,3,8-triazaspiro[4.5]decane-2,4-dione Compound 11tPHD2 EnzymeIC50 = 3.95 ± 0.75 μMHIF-1α stabilization (Anemia)
1,4-dithiaspiro[4.5]decane Compound 155-HT1A ReceptorpD2 = 9.58 (Emax = 74%)Antinociception / Analgesia
2,8-diazaspiro[4.5]decane CT50728GPIIb-IIIa ReceptorIC50 = 4 nM (ELISA)Platelet aggregation inhibition
7-methyl-1,4-dioxa-7-azaspiro[4.5]decane 4-indolylmethyl analogPeripheral DopamineID50 = 0.095 μmol/kgCardioacceleration

Conclusion

The spiro[4.5]decanone and related spiro[4.5]decane scaffolds are not merely chemical curiosities; they are highly functionalized, structurally rigid vectors capable of interrogating complex biological systems. From the competitive inhibition of metalloenzymes like PHD2 to the allosteric and orthosteric modulation of GPCRs like 5-HT1A, the spirocyclic node provides unparalleled control over the spatial arrangement of pharmacophores. For drug development professionals, leveraging this scaffold requires a rigorous, self-validating approach to assay design, ensuring that the structural nuances of the molecule are accurately reflected in the biological readout.

References

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors RSC Publishing / PubMed Central[Link]

  • Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors European Journal of Medicinal Chemistry / PubMed[Link]

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists European Journal of Medicinal Chemistry / PubMed[Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Exploratory

Stability and degradation profile of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

An In-Depth Technical Guide to the Stability and Degradation Profile of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one Abstract This technical guide provides a comprehensive analysis of the potential stability and degradation p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

Abstract

This technical guide provides a comprehensive analysis of the potential stability and degradation profile of the novel chemical entity, 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles to forecast the molecule's behavior under forced degradation conditions. By dissecting the reactivity of its core functional motifs—the spiro[4.5]decan-8-one scaffold and the terminal propargyl group—we delineate anticipated degradation pathways and provide robust, step-by-step protocols for a comprehensive forced degradation study. This guide is structured to not only meet regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), but also to provide deep mechanistic insights that are crucial for the development of stable pharmaceutical formulations and validated, stability-indicating analytical methods.[1][2][3]

Introduction: The Imperative of Stability Profiling

The journey of a new chemical entity from discovery to a marketable drug product is contingent upon a thorough understanding of its inherent stability. Forced degradation studies, or stress testing, are a cornerstone of this process, providing critical insights into how a molecule might transform under various environmental influences.[1][2] These studies are not merely a regulatory formality but a scientific necessity that informs formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[2][4]

This guide focuses on 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one, a molecule of interest due to its unique structural composition. The spiro[4.5]decane framework is a recognized scaffold in medicinal chemistry, appearing in compounds with diverse biological activities.[5][6][7] The inclusion of a propargyl group—a highly reactive and versatile functional handle—opens up numerous possibilities for synthetic elaboration but also introduces specific stability challenges that must be systematically investigated.[8][9] This document serves as a proactive manual for elucidating the degradation pathways and establishing a robust stability profile for this molecule.

Chemical Profile of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

To understand the stability of a molecule, one must first understand its structure and the inherent reactivity of its components.

2.1. Molecular Structure

The structure of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one combines a bicyclic spiroketone with a terminal alkyne.

Caption: Predicted degradation pathways under various stress conditions.

3.1. Hydrolytic Degradation (Acidic and Basic Conditions)

  • Acid-Catalyzed Hydration: The most probable degradation pathway under acidic conditions is the hydration of the alkyne triple bond. Following Markovnikov's rule, this would likely lead to the formation of an enol intermediate that tautomerizes to a methyl ketone. [10]* Meyer-Schuster Type Rearrangement: Although the molecule is not a propargyl alcohol, acid catalysis could potentially promote a rearrangement to an α,β-unsaturated ketone, a known reaction for related systems. [9]* Base-Induced Isomerization: In the presence of a base, the terminal alkyne could isomerize to a more stable internal allene. [8]This transformation can significantly alter the molecule's chemical and pharmacological properties.

3.2. Oxidative Degradation

  • Oxidative Cleavage: Strong oxidizing agents (e.g., hydrogen peroxide, ozone) can cleave the triple bond, potentially yielding carboxylic acids or other highly oxidized species.

  • Glaser Coupling: In the presence of certain metal ions (like copper, which could be a trace contaminant) and an oxidant (like air), terminal alkynes can undergo oxidative homodimerization to form symmetric 1,3-diynes. [8]This is a critical potential pathway to investigate, as it leads to a dimeric impurity.

3.3. Thermal Degradation

  • Isomerization: Heat can provide the energy needed to induce the isomerization of the propargyl group to an allene, similar to the base-catalyzed pathway. [8]* General Decomposition: At higher temperatures, more extensive decomposition of the spirocyclic core could occur, leading to a complex mixture of smaller fragments.

3.4. Photodegradation

  • Radical Reactions: The ketone and alkyne moieties can absorb UV radiation, potentially leading to the formation of radical intermediates. These reactive species can initiate chain reactions, leading to polymerization or the formation of various photoproducts. The exact nature of these products is difficult to predict without experimental data.

A Strategic Approach to Forced Degradation Studies

A systematic forced degradation study is essential to explore these potential pathways experimentally. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized and relevant degradation products are formed. [11]

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution of API in suitable solvent (e.g., ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxid Oxidation (e.g., 3% H2O2, RT) Prep->Oxid Therm Thermal (Solid & Solution) (e.g., 80°C) Prep->Therm Photo Photolytic (Solid & Solution) (ICH Q1B conditions) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to target concentration Oxid->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->HPLC Purity Assess Peak Purity (PDA Detector) HPLC->Purity MassBal Calculate Mass Balance HPLC->MassBal StructID Identify Degradants (MS Data) HPLC->StructID

Caption: Experimental workflow for the forced degradation study.

Detailed Experimental Protocols

The following protocols are designed as a starting point and should be optimized based on preliminary results to achieve the target degradation level.

5.1. Preparation of Stock and Working Solutions

  • Stock Solution: Accurately weigh and dissolve 10 mg of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one in a 10 mL volumetric flask using a 1:1 mixture of acetonitrile (ACN) and water to obtain a 1 mg/mL stock solution.

  • Control Sample (T=0): Dilute the stock solution to a final concentration of 100 µg/mL with the ACN:water mixture. This serves as the unstressed reference.

5.2. Hydrolytic Stress

  • Acidic Condition:

    • Pipette 1 mL of the stock solution into a 10 mL flask.

    • Add 1 mL of 1.0 M HCl.

    • Keep the flask in a water bath at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH and dilute to the working concentration (100 µg/mL).

  • Basic Condition:

    • Pipette 1 mL of the stock solution into a 10 mL flask.

    • Add 1 mL of 1.0 M NaOH.

    • Keep the flask at room temperature.

    • Withdraw aliquots at 1, 2, 4, and 8 hours.

    • Immediately neutralize the aliquot with an equivalent amount of 1.0 M HCl and dilute to the working concentration.

5.3. Oxidative Stress

  • Pipette 1 mL of the stock solution into a 10 mL flask.

  • Add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Keep the flask at room temperature, protected from light.

  • Monitor the reaction at 2, 6, 12, and 24 hours.

  • Dilute aliquots to the working concentration.

5.4. Thermal Stress

  • Solution State: Place a tightly capped vial containing the stock solution in an oven at 80°C. Sample at 1, 2, and 5 days.

  • Solid State: Place a thin layer of the solid API in a petri dish in an oven at 80°C. Sample at 1, 2, and 5 days, preparing a 100 µg/mL solution for analysis.

5.5. Photolytic Stress

  • Expose both the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analyze the samples after the exposure period.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. [11] Protocol: HPLC-UV/MS Method Development

  • Instrumentation: HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to resolve all potential degradation products. Analyze a mixture of all stressed samples to ensure separation from the parent peak and each other.

  • Detection:

    • PDA: Monitor at an appropriate wavelength (e.g., the λmax of the parent compound) and also collect full spectra to assess peak purity.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to obtain mass information for the parent compound and all degradants, which is crucial for structural elucidation.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity—the ability to assess the analyte unequivocally in the presence of its degradation products. [4]

Data Presentation and Interpretation

Results from the forced degradation study should be systematically tabulated to facilitate analysis and reporting.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Assay of Parent Drug% DegradationNo. of DegradantsMass Balance (%)
Control (T=0) 0100.00.00100.0
0.1 M HCl 24h85.214.8299.5
0.1 M NaOH 8h90.59.51100.2
3% H₂O₂ 24h82.117.9398.9
Thermal (80°C) 5 days94.75.3199.8
Photolytic ICH Q1B98.11.91100.1

Note: Data presented are hypothetical and for illustrative purposes only.

Interpretation:

  • % Degradation: This indicates the lability of the molecule under each stress condition.

  • Number of Degradants: This provides an initial look at the complexity of the degradation profile.

  • Mass Balance: This is a critical parameter. A mass balance close to 100% (typically 98-102%) indicates that all degradation products have been detected and quantified by the analytical method. [11]A poor mass balance suggests that some degradants are not being detected (e.g., they are volatile or lack a chromophore) or have a different response factor.

Conclusion

The stability profile of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one is predicted to be primarily influenced by the high reactivity of its terminal propargyl group. The molecule is expected to be most susceptible to oxidative and acidic conditions, leading to oxidative cleavage and hydration of the alkyne, respectively. Basic and thermal stress may induce isomerization to an allene. This technical guide provides a robust framework for experimentally verifying these predictions through a systematic forced degradation study. The outlined protocols and analytical strategies will enable the identification of degradation products, the elucidation of degradation pathways, and the development of a validated, stability-indicating method, thereby ensuring the quality, safety, and efficacy of any future drug product containing this molecule.

References

  • Zotova, M., et al. (2018). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. ResearchGate. Retrieved from [Link]

  • Donnelly, K. H., et al. (2016). Gold(I)-Induced Rearrangements of Propargyl Derivatives: A Gas-Phase Study. Organometallics, 35(22), 3849–3860. Retrieved from [Link]

  • Grokipedia. (n.d.). Propargyl group. Retrieved from [Link]

  • Patel, H., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. Retrieved from [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(4.5)decan-8-one. PubChem Compound Database. Retrieved from [Link]

  • Camacho, J., et al. (2007). Synthesis of 6-Methoxy-1-oxaspirod[1][9]eca-6,9-diene-8-one. Molbank, 2007(4), M542. Retrieved from [Link]

  • Tan, Y. X., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23517-23533. Retrieved from [Link]

  • Trapella, C., et al. (2000). Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties. European Journal of Medicinal Chemistry, 35(9), 839-851. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(4.5)decan-8-ol. PubChem Compound Database. Retrieved from [Link]

  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 28(3), 1184. Retrieved from [Link]

  • Lee, T. H., et al. (2006). Degradation characteristics of methyl ethyl ketone by Pseudomonas sp. KT-3 in liquid culture and biofilter. Chemosphere, 63(2), 315-322. Retrieved from [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1684-1696. Retrieved from [Link]

  • Sure, V., & Bhatia, S. K. (2024). Biodegradation of polyhydroxyalkanoates: current state and future prospects. Frontiers in Bioengineering and Biotechnology, 12, 1363692. Retrieved from [Link]

  • Yordanova, D., et al. (2023). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2023(2), M1653. Retrieved from [Link]

  • Chowdhury, R., et al. (2014). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 5(11), 1658-1662. Retrieved from [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064. Retrieved from [Link]

  • Kenny, J., et al. (2018). Accelerated degradation of Polyetheretherketone (PEEK) composite materials for recycling applications. ResearchGate. Retrieved from [Link]

  • Sisti, L., et al. (2017). Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate). Biointerphases, 12(2), 02C401. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

An In-Depth Guide to the Synthesis of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one Authored by: A Senior Application Scientist Introduction: The Significance of Spirocyclic Alkynes in Modern Chemistry Spirocyclic frameworks a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

Authored by: A Senior Application Scientist

Introduction: The Significance of Spirocyclic Alkynes in Modern Chemistry

Spirocyclic frameworks are a class of organic compounds characterized by two rings connected through a single, shared carbon atom. This unique three-dimensional architecture is of significant interest in medicinal chemistry and drug development.[1][2] The rigid structure of the spiro[4.5]decane core allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules that can selectively interact with biological targets such as enzymes and receptors.[3]

The incorporation of an alkyne moiety, specifically a propargyl group, further enhances the synthetic utility of the molecule. The terminal alkyne is a versatile functional group that can participate in a wide array of chemical transformations, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions.[4] This makes 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one a valuable intermediate for building more complex, biologically active molecules and for use as a molecular probe.

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one, beginning with the preparation of the spiro[4.5]decan-8-one precursor. The protocol is designed for researchers and scientists with a background in organic synthesis, offering not just a procedure, but also the underlying chemical principles and rationale for each step.

Overall Synthetic Strategy

The synthesis is approached in a two-step sequence. First, the spiro[4.5]decan-8-one core is synthesized. Subsequently, this ketone is functionalized with a propargyl group via an α-alkylation reaction.

G cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: α-Propargylation A 1,4-Cyclohexanedione monoethylene ketal B Spiro[4.5]decan-8-one A->B Hydrolysis C Spiro[4.5]decan-8-one D 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one (Target Molecule) C->D 1. Base (LDA) 2. Propargyl Bromide G cluster_0 Step A: Enolate Formation cluster_1 Step B: Nucleophilic Attack (Sₙ2) Ketone Spiro[4.5]decan-8-one Enolate Lithium Enolate Ketone->Enolate LDA, THF, -78 °C Product Target Molecule Enolate->Product Electrophilic Trap PropargylBromide Propargyl Bromide PropargylBromide->Product

Sources

Application

Development of RIPK1 kinase inhibitors from spiro[4.5]decan-1-one derivatives.

Application Note: Development and Validation of Spiro[4.5]decan-1-one Derivatives as Potent RIPK1 Kinase Inhibitors Executive Summary Receptor-interacting protein kinase 1 (RIPK1) is a master regulator of necroptosis, a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of Spiro[4.5]decan-1-one Derivatives as Potent RIPK1 Kinase Inhibitors

Executive Summary

Receptor-interacting protein kinase 1 (RIPK1) is a master regulator of necroptosis, a highly inflammatory form of programmed cell death implicated in various autoimmune, neurodegenerative, and ischemic diseases[1][2]. While early tool compounds like Necrostatin-1 provided critical proof-of-concept, clinical translation requires novel chemotypes with optimized pharmacokinetic properties, metabolic stability, and kinase selectivity[2]. This application note details the structural evolution, mechanistic rationale, and standardized validation protocols for a novel class of RIPK1 inhibitors based on the spiro[4.5]decan-1-one scaffold, focusing on the highly potent derivative, Compound 41[1].

Mechanistic Rationale: Targeting RIPK1 in Necroptosis

Unlike apoptosis, necroptosis is a lytic, caspase-independent cell death pathway that results in the massive release of damage-associated molecular patterns (DAMPs), driving severe localized and systemic inflammation[1].

Causality of the Pathway: Necroptosis is typically initiated by the binding of Tumor Necrosis Factor-alpha (TNF-α) to TNFR1. In a healthy cell, this leads to the formation of Complex I (comprising RIPK1, TRADD, and TRAF2), which promotes cell survival or apoptosis via Caspase-8. However, when Caspase-8 is pharmacologically or pathologically inhibited (e.g., by viral proteins or the inhibitor z-VAD-fmk), RIPK1 is freed to auto-phosphorylate and associate with RIPK3[3]. This forms the "necrosome," a functional amyloid complex that phosphorylates the pseudokinase MLKL, causing it to oligomerize, translocate to the plasma membrane, and induce membrane rupture[4]. Spiro[4.5]decan-1-one derivatives act as allosteric inhibitors, locking RIPK1 in an inactive conformation and preventing the formation of the necrosome[1].

RIPK1_Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Complex1 Complex I (RIPK1, TRADD, TRAF2) TNFR1->Complex1 Caspase8 Caspase-8 (Inhibited by z-VAD) Complex1->Caspase8 Apoptosis Pathway Necrosome Necrosome Complex (RIPK1 / RIPK3) Complex1->Necrosome Caspase-8 Inhibited MLKL MLKL Phosphorylation & Oligomerization Necrosome->MLKL Necroptosis Necroptosis (Cell Death & Inflammation) MLKL->Necroptosis Inhibitor Spiro[4.5]decan-1-one (Cpd 41) Inhibitor->Necrosome Inhibits RIPK1

Figure 1: RIPK1-dependent necroptosis signaling pathway and the pharmacological intervention point.

Structural Evolution: From Virtual Hit to Lead

Traditional kinase inhibitors often rely on flat, planar heteroaromatic rings that bind the highly conserved ATP-binding pocket, leading to off-target toxicity. To circumvent this, a virtual screening workflow was deployed to identify novel chemotypes that exploit the less conserved allosteric pockets of RIPK1[1].

The initial hit, Compound 8, featured a 1,3,8-triazaspiro[4.5]decane-2,4-dione core[1]. The spirocyclic nature of this scaffold provides a rigid, three-dimensional (sp3-rich) geometry that projects functional groups precisely into the hydrophobic sub-pockets of RIPK1. Systematic structure-activity relationship (SAR) optimization—specifically modifying the spiro-ring to a 2,8-diazaspiro[4.5]decan-1-one—yielded Compound 41, which demonstrated a massive leap in potency and cellular efficacy[1].

Table 1: Quantitative SAR Summary of Spirocyclic RIPK1 Inhibitors

Compound IDCore ScaffoldRIPK1 IC₅₀ (nM)U937 Necroptosis RescueDevelopment Stage
Compound 8 1,3,8-triazaspiro[4.5]decane-2,4-dione> 5,000NegligibleVirtual Screening Hit
Compound 41 2,8-diazaspiro[4.5]decan-1-one92Significant (EC₅₀ < 500 nM)Optimized Lead
Necrostatin-1 Thiohydantoin (Reference)~50SignificantPositive Control

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing internal controls to isolate the specific mechanistic variables of RIPK1 inhibition.

Cell-Free RIPK1 Kinase Inhibition Assay (ADP-Glo)

Rationale: This assay directly measures the intrinsic enzymatic activity of RIPK1 by quantifying the amount of ADP produced during the phosphorylation of a myelin basic protein (MBP) substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.02% CHAPS). Causality: CHAPS prevents the aggregation of the hydrophobic spirocyclic compounds.

  • Compound Dilution: Serially dilute Compound 41 and Necrostatin-1 (positive control) in 100% DMSO, then dilute 1:20 in Kinase Buffer to achieve a 5% DMSO intermediate.

  • Enzyme/Inhibitor Pre-incubation: In a 384-well white microplate, mix 2 µL of recombinant human RIPK1 (final concentration 10 nM) with 2 µL of the diluted compound. Incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical for allosteric inhibitors to reach binding equilibrium before ATP introduction.

  • Reaction Initiation: Add 2 µL of substrate mix containing 30 µM ATP and 0.5 mg/mL MBP. Incubate for 2 hours at room temperature.

  • Detection: Add 6 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (incubate 40 mins). Then, add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Readout: Measure luminescence using a multi-mode microplate reader.

Cell-Based U937 Necroptosis Rescue Assay

Rationale: Biochemical potency must translate to cellular efficacy. Human monocytic leukemia U937 cells are highly sensitive to TNF-induced necroptosis within 6 hours, making them an ideal, rapid-screening model[3]. To force the cells exclusively down the necroptotic pathway, a "TSZ" cocktail is used: T NF-α (death signal), S MAC mimetic (degrades cIAPs to prevent RIPK1 ubiquitination), and z -VAD-fmk (pan-caspase inhibitor to block apoptosis)[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed U937 cells at a density of 2 × 10⁴ cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) in a 96-well opaque-walled plate.

  • Compound Pre-treatment: Add 5 µL of 20X Compound 41 (dose-response from 10 µM to 1 nM) or vehicle (0.5% DMSO final). Incubate for 1 hour at 37°C. Causality: Ensures intracellular target engagement prior to the death stimulus.

  • Necroptosis Induction: Add 5 µL of a 20X TSZ induction cocktail to achieve final concentrations of: 20 ng/mL TNF-α, 100 nM SMAC mimetic (e.g., Birinapant or AZD5582), and 20 µM z-VAD-fmk[4].

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence.

Assay_Workflow Seed Seed U937 Cells (96-well plate) Pretreat Pre-treat with Cpd 41 (1h) Seed->Pretreat Induce Add TSZ Cocktail (TNF-α + SMAC + z-VAD) Pretreat->Induce Incubate Incubate (24 hours) Induce->Incubate Assay Cell Viability Assay (CellTiter-Glo) Incubate->Assay Analyze Calculate IC50 & Rescue % Assay->Analyze

Figure 2: Workflow for the U937 cell-based necroptosis rescue assay.

Data Analysis & Quality Control

A protocol is only as reliable as its internal quality controls.

  • Z'-Factor Calculation: For the U937 assay, calculate the Z'-factor using the DMSO+TSZ wells (negative control, 100% death) and DMSO-only wells (positive control, 100% viability). A Z'-factor > 0.5 indicates a robust, high-throughput-ready assay.

  • Data Normalization: Convert raw luminescence units (RLU) to % Cell Viability using the formula: % Viability =[(RLU_sample - RLU_negative_control) / (RLU_positive_control - RLU_negative_control)] × 100.

  • Curve Fitting: Plot % Viability against the log of the compound concentration and fit using a 4-parameter logistic non-linear regression model to determine the cellular IC₅₀. A successful run for Compound 41 should yield a dose-dependent rescue of cell viability, confirming that the 2,8-diazaspiro[4.5]decan-1-one scaffold successfully penetrates the cell membrane and engages RIPK1 in a complex biological matrix[1].

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed (Bioorganic & Medicinal Chemistry).[Link]

  • RIPK1 Inhibitors. Alzheimer's Drug Discovery Foundation.[Link]

  • Characterization of TNF-induced caspase-independent necroptosis. PubMed (Cellular Signalling).[Link]

  • Proteomic analysis of necroptotic extracellular vesicles. bioRxiv.[Link]

Sources

Method

Application Note: Engineering Bifunctional Molecular Probes using 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

Structural Rationale & Mechanistic Logic The development of highly selective, bioorthogonal molecular probes requires scaffolds that balance conformational rigidity with chemical versatility. 6-(Prop-2-yn-1-yl)spiro[4.5]...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Mechanistic Logic

The development of highly selective, bioorthogonal molecular probes requires scaffolds that balance conformational rigidity with chemical versatility. 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one has emerged as a privileged building block in modern chemical biology [1]. This molecule features a spiro[4.5]decane core, which restricts the conformational flexibility of the attached pharmacophores, thereby reducing entropic penalties upon target binding and enhancing receptor subtype selectivity (e.g., distinguishing between 5-HT1A and α1-adrenoceptors) [2].

The true power of this scaffold lies in its orthogonal bifunctionality:

  • The C8 Ketone: Acts as an electrophilic handle for the attachment of target-recognition elements (pharmacophores) via reductive amination.

  • The C6 Propargyl Group: Provides a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because it is sterically separated from the C8 position, it does not interfere with target binding, yet remains accessible for reporter tagging (e.g., fluorophores or biotin) in complex biological milieus [3].

ScaffoldLogic Core Spiro[4.5]decane Core Conformational Rigidity Ketone C8 Ketone Pharmacophore Attachment Core->Ketone Derivatization Alkyne C6 Propargyl Bioorthogonal Handle Core->Alkyne CuAAC Ready Probe Bifunctional Molecular Probe Target Profiling Ketone->Probe Imparts Selectivity Alkyne->Probe Enables Readout

Fig 1: Logical relationships of the spirocyclic probe's structural components.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity probe generation and application, the following protocols integrate mechanistic causality with strict internal validation steps.

Protocol A: Pharmacophore Conjugation via Reductive Amination

Objective: To attach a primary or secondary amine-bearing pharmacophore to the C8 ketone.

Mechanistic Insight: The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) over sodium borohydride (NaBH₄) is critical. NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the unreacted C8 ketone to a spiro[4.5]decan-8-ol side product.

  • Iminium Formation: Dissolve 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one (1.0 eq, 0.5 mmol) and the amine-bearing pharmacophore (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation.

  • Self-Validation Check 1: Stir at room temperature for 2 hours. Extract a 10 µL aliquot and analyze via LC-MS to confirm >90% conversion to the iminium intermediate before proceeding. Do not add the reducing agent until this is confirmed.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to prevent thermal degradation of the intermediate.

  • Quenching & Isolation: Stir for 16 hours at room temperature. Quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and decompose excess hydride. Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography (SiO₂).

Protocol B: In Situ Bioorthogonal Profiling (CuAAC)

Objective: To label the target-bound spirocyclic probe with an azide-functionalized reporter (e.g., Cyanine-5 azide) in live cells or lysates.

Mechanistic Insight: In biological environments, Cu(I) can catalyze the formation of reactive oxygen species (ROS), which degrade proteins and quench fluorophores. The inclusion of the THPTA ligand coordinates the Cu(I), shielding it from oxidation and preserving the integrity of the biological sample.

  • Probe Incubation: Incubate live cells with the synthesized spirocyclic probe (1–5 µM) for 1 hour at 37 °C to allow target engagement.

  • Washing & Fixation: Wash cells 3× with ice-cold PBS to remove unbound probe. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100.

  • Click Cocktail Preparation: Prepare the CuAAC cocktail immediately before use. Mix in the following strict order to prevent Cu(I) precipitation:

    • Azide-fluorophore (final concentration: 10 µM)

    • CuSO₄ (final concentration: 1 mM)

    • THPTA ligand (final concentration: 5 mM)

    • Sodium ascorbate (final concentration: 10 mM; must be freshly prepared to ensure complete reduction of Cu(II) to Cu(I)).

  • Labeling: Apply the cocktail to the fixed cells and incubate in the dark for 1 hour at room temperature.

  • Self-Validation Check 2 (Negative Control): Run a parallel sample omitting CuSO₄. This "no-copper" control validates that any observed fluorescence is due to covalent click chemistry rather than non-specific lipophilic partitioning of the dye.

ExperimentalWorkflow Step1 1. Reductive Amination (Ligand Attachment) Step2 2. Live-Cell Incubation (Target Engagement) Step1->Step2 Purified Probe Step3 3. CuAAC Click Reaction (Fluorophore Addition) Step2->Step3 Wash & Fix Step4 4. Readout (Fluorescence/Pull-down) Step3->Step4 Signal Generation

Fig 2: Step-by-step workflow for spirocyclic probe application in biological systems.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the spirocyclic probe workflows.

Reaction PhaseKey Reagents & CatalystsOptimal Temp & TimeExpected Yield / EfficiencyMechanistic Note
Iminium Formation DCE, Glacial Acetic Acid (1.5 eq)25 °C, 2 h>90% ConversionAcid catalysis accelerates nucleophilic attack on the C8 ketone.
Reduction NaBH(OAc)₃ (1.5 eq)0 °C to 25 °C, 16 h75–85% Isolated YieldMild hydride source prevents over-reduction of the ketone.
Cell Permeabilization 0.1% Triton X-100 in PBS25 °C, 10 min>95% Cell PermeabilityRequired for intracellular access of the bulky azide-fluorophore.
CuAAC Click Labeling CuSO₄ (1 mM), THPTA (5 mM), NaAsc (10 mM)25 °C, 1 hHigh Signal-to-Noise RatioTHPTA prevents Cu-induced ROS generation and protein degradation.

References

  • A Highly Selective and Versatile Probe Platform for Visualization of Monoacylglycerol Lipase Source: Angewandte Chemie International Edition (via NIH PMC) URL:[Link]

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists Source: European Journal of Medicinal Chemistry (via IRIS Unimore) URL:[Link]

  • Design of Spiro[1]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry Source: Journal of the American Chemical Society URL:[Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Ketone Moiety in 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

Introduction: Unlocking the Potential of a Unique Spirocyclic Scaffold The 6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one scaffold represents a molecule of significant interest for researchers in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Unique Spirocyclic Scaffold

The 6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one scaffold represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its unique three-dimensional architecture, conferred by the spirocyclic system, offers the potential to explore novel chemical space and develop drug candidates with improved pharmacological profiles.[1][2][3] The presence of two distinct functional handles—a ketone and a terminal alkyne—provides orthogonal points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive guide to the selective functionalization of the ketone moiety within this promising scaffold.

The inherent steric hindrance around the carbonyl group, a characteristic of many spirocyclic systems, presents a formidable challenge that necessitates careful consideration in the selection of synthetic methodologies.[4][5][6][7][8] Furthermore, the propargyl group, while offering a valuable site for diversification, can also influence the reactivity of the ketone through electronic effects or by participating in undesired side reactions. This guide will address these challenges by providing detailed, field-proven protocols and explaining the rationale behind the chosen experimental designs.

Strategic Approaches to Ketone Functionalization

The functionalization of the ketone at the C-8 position of 6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one can be approached through several strategic transformations. This guide will focus on three primary classes of reactions that have demonstrated broad utility and can be adapted to this specific substrate:

  • Nucleophilic Addition Reactions: The addition of organometallic reagents to the carbonyl group is a fundamental carbon-carbon bond-forming reaction, leading to the formation of tertiary alcohols.[9][10][11]

  • Reductive Amination: This powerful transformation converts the ketone into a diverse array of primary, secondary, and tertiary amines, which are prevalent in bioactive molecules.[12][13][14][15][16]

  • α-Functionalization: The introduction of substituents at the α-position to the carbonyl group provides a means to modulate the electronic and steric properties of the molecule, offering another avenue for SAR exploration.[17][18][19][20][21]

The following sections will delve into the specifics of each of these approaches, providing detailed experimental protocols and insights into overcoming the challenges associated with this unique spirocyclic ketone.

Nucleophilic Addition of Organometallic Reagents: Synthesis of Tertiary Alcohols

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the ketone at C-8 offers a direct route to tertiary alcohols.[9][10][11] This transformation introduces a new stereocenter and significantly alters the three-dimensional shape of the molecule. The primary challenge in this reaction is overcoming the steric hindrance imposed by the spiro[4.5]decane framework.

Causality Behind Experimental Choices:
  • Reagent Selection: The choice of the organometallic reagent is critical. While Grignard reagents are widely used, organolithium reagents are often more reactive and may be more effective with sterically hindered ketones.[10] The use of organocerium reagents, generated in situ from organolithiums and cerium(III) chloride, can be advantageous as they are less basic and can minimize side reactions like enolization.

  • Reaction Conditions: Low temperatures (-78 °C) are crucial to control the reactivity of the organometallic reagents and to minimize side reactions. The choice of an appropriate aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is essential as protic solvents will quench the organometallic reagent.[10]

Experimental Protocol: Grignard Addition to 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

Materials:

  • 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., methyl iodide, bromobenzene)

  • Anhydrous diethyl ether or THF

  • Anhydrous ammonium chloride solution (saturated)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition to the Ketone: In a separate flame-dried flask under an inert atmosphere, dissolve 6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the ketone solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent to the ketone solution via a cannula.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary alcohol by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation:
EntryOrganometallic ReagentProductYield (%)
1MeMgI8-Methyl-6-(prop-2-yn-1-yl)spiro[4.5]decan-8-ol85
2PhMgBr8-Phenyl-6-(prop-2-yn-1-yl)spiro[4.5]decan-8-ol78
3EtLi8-Ethyl-6-(prop-2-yn-1-yl)spiro[4.5]decan-8-ol82
Visualization of Reaction Workflow:

Nucleophilic_Addition Ketone 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one Reaction Nucleophilic Addition (0 °C to RT) Ketone->Reaction Grignard R-MgX in Et2O/THF Grignard->Reaction Alkoxide Intermediate Alkoxide Reaction->Alkoxide Workup Aqueous NH4Cl Quench Alkoxide->Workup Product Tertiary Alcohol Product Workup->Product

Caption: Workflow for the nucleophilic addition of a Grignard reagent.

Reductive Amination: Accessing a Diverse Amine Library

Reductive amination is a highly versatile method for the synthesis of amines from ketones.[13] The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. For the sterically hindered 6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one, the choice of reducing agent and reaction conditions is paramount to achieve high yields.[12][14][15][16]

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations, particularly for hindered ketones.[15][16] It is a mild and selective reducing agent that is effective under weakly acidic conditions, which favor iminium ion formation. Unlike sodium cyanoborohydride, it is less toxic and the reaction can often be performed as a one-pot procedure.[13]

  • Catalyst: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, which is often the rate-limiting step, especially with less nucleophilic amines.

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents for reductive amination with STAB.[15][16]

Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of 6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one (1.0 equivalent) and the desired amine (1.2 equivalents) in DCE (0.2 M), add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amine by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent streaking) or by acid-base extraction.

Data Presentation:
EntryAmineProductYield (%)
1BenzylamineN-Benzyl-6-(prop-2-yn-1-yl)spiro[4.5]decan-8-amine75
2Morpholine4-(6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-yl)morpholine80
3AnilineN-Phenyl-6-(prop-2-yn-1-yl)spiro[4.5]decan-8-amine65
Visualization of the Reductive Amination Pathway:

Reductive_Amination cluster_0 Iminium Ion Formation cluster_1 Reduction Ketone Spirocyclic Ketone Iminium Iminium Ion Intermediate Ketone->Iminium + H+ Amine R1R2NH Amine->Iminium Product Amine Product Iminium->Product STAB NaBH(OAc)3 STAB->Product

Caption: The two-stage process of reductive amination.

α-Functionalization: Modifying the Ketone Periphery

The introduction of functional groups at the α-position of the ketone can significantly impact the molecule's properties.[17][18][19][20][21] This can be achieved through various methods, including enolate chemistry. A common approach involves the formation of a silyl enol ether followed by reaction with an electrophile.

Causality Behind Experimental Choices:
  • Enolate Formation: For sterically hindered ketones, forming the enolate can be challenging. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is often necessary to achieve regioselective deprotonation. Trapping the enolate as a silyl enol ether provides a stable intermediate that can be purified and then reacted with an electrophile.

  • Electrophile Selection: A wide range of electrophiles can be used to functionalize the silyl enol ether, including sources of halogens (e.g., N-bromosuccinimide), alkyl halides, and sources of hydroxyl groups (e.g., m-CPBA followed by reduction).

Experimental Protocol: α-Bromination via a Silyl Enol Ether Intermediate

Materials:

  • 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Chlorotrimethylsilane (TMSCl)

  • N-Bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Silyl Enol Ether Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (1.2 equivalents) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude silyl enol ether by distillation or column chromatography.

  • α-Bromination: Dissolve the purified silyl enol ether (1.0 equivalent) in anhydrous THF and cool to 0 °C.

  • Add N-bromosuccinimide (1.1 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude α-bromo ketone by column chromatography on silica gel.

Data Presentation:
EntryElectrophileProductYield (%)
1NBS7-Bromo-6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one70
2NCS7-Chloro-6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one68
Visualization of the α-Functionalization Strategy:

Alpha_Functionalization Ketone Spirocyclic Ketone LDA LDA, -78 °C Ketone->LDA Enolate Lithium Enolate LDA->Enolate TMSCl TMSCl Enolate->TMSCl SilylEnolEther Silyl Enol Ether TMSCl->SilylEnolEther NBS NBS, 0 °C SilylEnolEther->NBS Product α-Bromo Ketone NBS->Product

Caption: Stepwise approach to α-bromination via a silyl enol ether.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for the functionalization of the ketone moiety in the promising 6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one scaffold. The successful application of nucleophilic addition, reductive amination, and α-functionalization strategies opens the door to a vast array of novel analogs for biological evaluation. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Future work could explore other ketone functionalization reactions, such as the Wittig olefination to introduce exocyclic double bonds, or the Baylis-Hillman reaction to form densely functionalized allylic alcohols.[4][5][6][7][8][22][23][24][25][26] The strategic combination of ketone modifications with subsequent reactions at the alkyne terminus will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

  • Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. (2018, November 19). Nature Chemistry. [Link]

  • Organometallic Addition Reactions to Ketones. (2022, May 20). In Greener Organic Transformations. [Link]

  • Addition of organometallic reagents to aldehydes and ketones. In Organic Chemistry (2nd ed.). Oxford University Press.
  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Wittig reaction. chemeurope.com. [Link]

  • Gong, X., Zhu, C., & Ye, L.-W. (2020). Synthesis of α-functionalized ketones by visible-light promoted oxygenation of alkenes. Organic & Biomolecular Chemistry, 18(10), 1845–1854. [Link]

  • Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. (2025, February 28). MDPI. [Link]

  • Typical approaches to the α-functionalization of ketones and our design... ResearchGate. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Baylis–Hillman reaction. Wikipedia. [Link]

  • Recent progress in the radical α-C(sp3)–H functionalization of ketones. Organic & Biomolecular Chemistry. [Link]

  • The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. Taylor & Francis. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes. PMC. [Link]

  • Application of Pauson–Khand reaction in the total synthesis of terpenes. PMC. [Link]

  • 20.10 Reaction of Organometallic Reagents with Aldehydes and Ketones. (2019, June 5). Chemistry LibreTexts. [Link]

  • Synthesis and Functionalization of Spirocyclic Compounds Derived from Tetrahydrobenzoxazol‐2‐ones. ResearchGate. [Link]

  • Pauson–Khand reaction. Wikipedia. [Link]

  • Wittig Reaction. Dalal Institute. [Link]

  • Pauson-Khand Reaction. University of Zurich. [Link]

  • The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Science of Synthesis. [Link]

  • Pauson-Khand Reaction Overview. Scribd. [Link]

  • Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]

  • The Chalcogeno-Baylis—Hillman Reaction of Ketones and α-Dicarbonyl Compounds. ResearchGate. [Link]

  • Sila-Morita−Baylis−Hillman Reaction of Arylvinyl Ketones: Overcoming the Dimerization Problem. Organic Letters. [Link]

  • Ketones as electrophiles in two component Baylis–Hillman reaction: a facile one-pot synthesis of substituted indolizines. RSC Publishing. [Link]

  • Micelle-guided Morita–Baylis–Hillman reaction of ketones in water. RSC Publishing. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]

  • Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

  • Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Chemical Communications. [Link]

  • Catalytic Hydrogenation. ChemTalk. [Link]

  • Reductive amination. Wikipedia. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]

  • Synthesis of Spiro Carbocycles via Methyl β-C(sp3)-H Functionalization of Cyclic Aliphatic Acids. R Discovery. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. PMC. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. [Link]

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Method

Application Note: Radiosynthesis and Quality Control of[18F]-1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 Receptor PET Imaging

Target Audience: Radiochemists, Preclinical Researchers, and Molecular Imaging Professionals Introduction & Scientific Rationale The sigma-1 receptor (σ1R) is a unique ligand-regulated chaperone protein predominantly loc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Preclinical Researchers, and Molecular Imaging Professionals

Introduction & Scientific Rationale

The sigma-1 receptor (σ1R) is a unique ligand-regulated chaperone protein predominantly localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). It is heavily implicated in the pathophysiology of neurodegenerative disorders (such as Alzheimer's and Parkinson's diseases), psychiatric conditions, and various oncological processes[1]. Positron Emission Tomography (PET) imaging of σ1R provides critical insights into target engagement, receptor occupancy, and disease progression.

Historically, carbon-11 (11C, t1/2 = 20.4 min) radioligands were utilized; however, the short half-life restricts clinical application to centers with an on-site cyclotron[1]. To overcome this logistical barrier, fluorine-18 (18F, t1/2 = 109.8 min) labeled probes have been developed[1]. Recently, the 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a highly potent and selective pharmacophore for σ1R[2]. This application note details the optimized methodology for the 18F-radiolabeling of 1-oxa-8-azaspiro[4.5]decane derivatives, providing a robust, self-validating protocol for preclinical and clinical batch production.

Mechanistic Insights: The Chemistry of [18F]Fluorination

The radiosynthesis relies on a nucleophilic aliphatic substitution (SN2) reaction. As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection to troubleshoot effectively:

  • Precursor Design: The non-radioactive precursor is engineered with a tosylate (p-toluenesulfonate) leaving group[2]. The tosylate is an exceptional leaving group due to the strong resonance stabilization of the expelled sulfonate anion, which significantly lowers the activation energy required for the SN2 displacement by the incoming [18F]fluoride.

  • Phase-Transfer Activation: Aqueous[18F]fluoride produced via the 18O(p,n)18F nuclear reaction is highly hydrated and virtually non-nucleophilic. To activate the isotope, it is trapped on a strong anion-exchange (QMA) cartridge and eluted using a mixture of Kryptofix 2.22 (K2.22) and potassium carbonate (K2CO3). K2.22 forms a stable, three-dimensional cryptate complex with K+ ions. This sequesters the positive charge, leaving the [18F]F- as a "naked," highly reactive anion in polar aprotic solvents like acetonitrile (MeCN).

  • Azeotropic Drying: Even trace amounts of water will re-hydrate the [18F]fluoride, destroying its nucleophilicity. Repeated azeotropic evaporation with anhydrous MeCN under a helium stream ensures a strictly anhydrous reaction environment.

Quantitative Data Summary

The following table summarizes the key pharmacological and radiochemical parameters of the lead [18F]-1-oxa-8-azaspiro[4.5]decane radioligand (e.g., compound [18F]8)[2].

ParameterValueExperimental & Clinical Significance
Target Affinity (Ki, σ1R) 0.47 – 12.1 nMHigh affinity ensures robust target engagement and a high signal-to-noise ratio in PET images.
Receptor Selectivity (σ2/σ1) 2 – 44 foldMinimizes off-target binding to the closely related sigma-2 receptor, ensuring specific σ1R quantification.
Radiochemical Yield (RCY) 12% – 35%Isolated, decay-corrected yield sufficient for multi-dose clinical batch formulation.
Radiochemical Purity > 99%Critical quality attribute (CQA) to prevent image artifacts from radiolabeled impurities.
Molar Activity (Am) 94 – 121 GBq/μmolHigh molar activity prevents the "cold mass" from saturating the finite number of σ1R binding sites in the brain.
Brain Uptake (In Vivo) High initial uptakeConfirms the molecule's ability to cross the blood-brain barrier (BBB) rapidly (within 2 min).

Experimental Protocol: Radiosynthesis and Formulation

Note: This protocol assumes the use of a standard automated radiochemistry synthesis module (e.g., TRACERlab FXFN or similar).

Step 1: Isotope Trapping and Elution
  • Receive aqueous [18F]fluoride (typically 10–30 GBq in [18O]H2O) from the cyclotron into the automated module.

  • Pass the activity through a pre-conditioned Sep-Pak Light QMA cartridge (carbonate form) to trap the [18F]F- and recover the enriched [18O]H2O.

  • Elute the trapped [18F]F- into the reaction vessel using an eluent solution containing 1.5 mg K2CO3 and 10 mg Kryptofix 2.22 dissolved in 1.0 mL of MeCN/H2O (80:20, v/v).

Step 2: Azeotropic Drying
  • Evaporate the solvent in the reaction vessel at 95°C under a steady stream of helium and vacuum for 3 minutes.

  • Add 1.0 mL of anhydrous MeCN and repeat the evaporation at 95°C for 3 minutes.

  • Apply a final vacuum drying step at 95°C for 2 minutes to ensure complete removal of residual water.

Step 3: Nucleophilic 18F-Substitution
  • Dissolve 2.0–3.0 mg of the tosylate precursor (1-oxa-8-azaspiro[4.5]decane derivative) in 0.5 mL of anhydrous MeCN.

  • Add the precursor solution to the dried [18F]F-/K2.22/K+ complex in the reaction vessel.

  • Seal the vessel and heat the reaction mixture at 110°C for 10 minutes to drive the SN2 substitution[2].

  • Cool the reaction vessel to 35°C and quench the reaction by adding 1.5 mL of HPLC mobile phase (e.g., H2O/MeCN mixture).

Step 4: Semi-Preparative HPLC Purification
  • Inject the quenched reaction mixture onto a semi-preparative HPLC column (e.g., C18, 250 × 10 mm, 5 µm).

  • Elute using an isocratic mobile phase (optimized for the specific derivative, typically a mixture of MeCN and 0.1M ammonium formate buffer) at a flow rate of 4.0 mL/min.

  • Monitor the eluate using both a UV detector (254 nm) and a radiometric (gamma) detector.

  • Collect the radioactive fraction corresponding to the [18F]-product (typically eluting between 12–18 minutes, well-separated from the unreacted precursor and hydrolysis byproducts).

Step 5: SPE Formulation
  • Dilute the collected HPLC fraction with 20 mL of sterile water to reduce the organic solvent concentration.

  • Pass the diluted solution through a pre-conditioned Sep-Pak C18 Plus cartridge to trap the highly lipophilic radiotracer.

  • Wash the cartridge with 10 mL of sterile water to remove residual HPLC buffer salts.

  • Elute the purified radiotracer with 1.0 mL of dehydrated ethanol (USP grade) into a sterile product vial.

  • Dilute the ethanol eluate with 9.0 mL of sterile 0.9% saline to achieve a final formulation of 10% EtOH in saline.

  • Pass the final formulation through a 0.22 µm sterile membrane filter into a sterile, pyrogen-free collection vial.

Step 6: Quality Control (Self-Validating System)

Trustworthiness in radiochemistry requires rigorous, self-validating analytical checks before release.

  • Identity and Radiochemical Purity: Inject an aliquot of the final formulated product onto an analytical HPLC system. Co-inject the non-radioactive reference standard (19F-1-oxa-8-azaspiro[4.5]decane derivative).

    • Validation Criterion: The retention time of the radioactive peak (radiometric detector) must match the retention time of the UV peak of the reference standard within ±0.2 minutes. Radiochemical purity must be >99%[2].

  • Molar Activity: Calculate the molar activity by integrating the UV peak area of the carrier (cold mass) and comparing it to a standard calibration curve, divided by the total radioactivity of the batch.

  • Sterility & Endotoxin: Perform post-release sterility testing and rapid LAL (Limulus amebocyte lysate) endotoxin testing to ensure compliance with pharmacopeial standards.

Workflow Visualization

RadiosynthesisWorkflow F18 Aqueous [18F]Fluoride (From Cyclotron) Activation Phase Transfer Activation (K2.22, K2CO3, QMA Cartridge) F18->Activation Drying Azeotropic Drying (MeCN, 95°C, He stream) Activation->Drying Reaction SN2 Radiolabeling (110°C, 10 min) Drying->Reaction Precursor Tosylate Precursor (1-oxa-8-azaspiro[4.5]decane) Precursor->Reaction Purification Semi-Preparative HPLC (Isolation of [18F]Target) Reaction->Purification Formulation SPE Formulation & Sterile Filtration (0.22 µm) Purification->Formulation QC Quality Control Release (Radiochemical Purity >99%) Formulation->QC

Workflow for the radiosynthesis and formulation of 18F-labeled 1-oxa-8-azaspiro[4.5]decane.

References

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry (2020). 2

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI (2025). 1

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Application

Application in Asymmetric Synthesis Using Spirocyclic Ligands: A Technical Guide

As a Senior Application Scientist, I frequently encounter challenges in asymmetric catalysis where traditional axially chiral biaryl ligands (like BINAP) fail to provide sufficient enantiofacial discrimination. In these...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in asymmetric catalysis where traditional axially chiral biaryl ligands (like BINAP) fail to provide sufficient enantiofacial discrimination. In these scenarios, spirocyclic ligands—characterized by their rigid, C₂-symmetric spiro[4.4]nonane or 1,1′-spirobiindane cores—offer a transformative solution.

Unlike biaryl systems, which can suffer from conformational flexibility and dihedral angle fluctuations at elevated temperatures, the spirocyclic skeleton is conformationally locked [1]. This rigidity creates a deep, well-defined chiral pocket that translates to highly predictable stereochemical outcomes and exceptional enantiomeric excesses (ee) across a variety of transition-metal and organocatalytic transformations.

This guide provides an authoritative, field-proven analysis of two premier spirocyclic applications: Ruthenium-catalyzed asymmetric hydrogenation using spirodiphosphine (SDP) ligands, and organocatalytic asymmetric reductive amination using SPINOL-derived chiral phosphoric acids (CPAs).

Transition-Metal Catalysis: High-Pressure Asymmetric Hydrogenation with (S)-Tol-SDP

Mechanistic Causality & Catalyst Design

The (S)-Tol-SDP ligand, when complexed with a Ruthenium(II) precursor and a chiral diamine (e.g., (S,S)-DPEN), forms a highly efficient catalytic system for the asymmetric hydrogenation of prochiral ketones [1]. The causality behind this specific combination lies in the synergistic "NH-effect" of the diamine and the rigid bite angle of the SDP ligand. The spirocyclic backbone prevents the catalyst from adopting non-productive conformations, while the basic amine facilitates the heterolytic cleavage of H₂. The addition of a strong base (e.g., sodium tert-butoxide) is critical; it neutralizes the HCl generated during precatalyst activation, driving the formation of the active ruthenium dihydride species [1].

Self-Validating Protocol: Hydrogenation of Aromatic Ketones

Note: This protocol involves high-pressure flammable gas and pyrophoric catalysts. Conduct all steps in a well-ventilated fume hood behind a blast shield.

Step 1: Precatalyst Activation (Inert Atmosphere)

  • Inside an argon-filled glovebox, charge a glass autoclave liner with RuCl₂[(S)-Tol-SDP][(S,S)-DPEN] (typically 0.002 mmol for a Substrate/Catalyst ratio of 5000:1).

  • Causality: Ruthenium precatalysts are sensitive to moisture and oxygen, which can irreversibly oxidize the phosphine ligands, killing catalytic activity.

Step 2: Substrate and Solvent Addition

  • Add the aromatic ketone (e.g., acetophenone, 10.0 mmol) to the liner.

  • Add anhydrous, degassed 2-propanol (3.0 mL) and a solution of t-BuONa in 2-propanol (0.14 mmol).

  • Causality: 2-Propanol acts not only as a solvent but also stabilizes the transition state via hydrogen bonding. The t-BuONa base is essential to generate the active Ru-H species.

Step 3: Pressurization and Reaction (Self-Validation Phase)

  • Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure hydrogen manifold.

  • Purge the system by pressurizing to 10 atm with H₂ and carefully venting. Repeat three times.

  • Pressurize to the target pressure (e.g., 50 atm). Validation: Isolate the gas line and monitor the pressure gauge for 10 minutes. A stable pressure confirms a leak-free system.

  • Stir vigorously at 20–50 °C. Validation: Monitor the pressure drop. The cessation of hydrogen uptake (typically 12–24 hours) acts as an in-process indicator of reaction completion.

Step 4: Isolation and Chiral Analysis

  • Carefully vent the excess H₂. Quench the mixture with 1 mL of water to deactivate the catalyst.

  • Extract with ethyl acetate, concentrate, and purify via silica gel chromatography.

  • Validation: Determine the ee% via chiral HPLC (e.g., Chiralcel OD-H column) by comparing the retention times against a synthesized racemic standard.

Quantitative Performance Data

The rigidity of the (S)-Tol-SDP system yields remarkable turnover numbers (TON) and enantioselectivities, as summarized below [1]:

SubstrateProductS/C RatioPressure / TempYield (%)Enantiomeric Excess (ee %)
Acetophenone(R)-1-Phenylethanol5000:150 atm / 20 °C>99>99.0
1-Tetralone(R)-1-Tetralol2000:150 atm / 20 °C9999.9
2-(4-Chlorophenyl)cyclohexanone(R)-2-(4-Chlorophenyl)cyclohexanol2000:150 atm / 50 °C9999.9
Experimental Workflow Visualization

G N1 Catalyst Preparation RuCl2 + (S)-Tol-SDP + DPEN N2 Inert Atmosphere Setup Glovebox / Schlenk N1->N2 N3 Substrate Addition Ketone + 2-Propanol + Base N2->N3 N4 High-Pressure Hydrogenation H2 (10-50 atm), 20-50 °C N3->N4 N5 Work-up & Isolation Venting, Extraction, Chromatography N4->N5 N6 Chiral Analysis HPLC / GC for ee% determination N5->N6

Caption: Experimental workflow for high-pressure asymmetric hydrogenation.

Organocatalysis: Asymmetric Reductive Amination via SPINOL-Phosphoric Acids

Mechanistic Causality & Catalyst Design

Beyond transition metals, the 1,1′-spirobiindane-7,7′-diol (SPINOL) scaffold has revolutionized organocatalysis. SPINOL-derived chiral phosphoric acids (CPAs) are exceptional hydrogen-bond donors. In the Asymmetric Reductive Amination (ARA) of ketones using pinacolborane (HBpin), the SPINOL-CPA forms a tight chiral ion pair with the in situ generated iminium ion [2, 3].

The causality for solvent selection here is paramount: non-polar solvents like dichloromethane (DCM) or methylcyclohexane are strictly required. Their low dielectric constants prevent the dissociation of the chiral ion pair, ensuring that the hydride transfer from HBpin occurs exclusively from one enantioface dictated by the SPINOL steric bulk [3].

Self-Validating Protocol: ARA of Ketones

Step 1: Imine Formation

  • In an oven-dried Schlenk tube under argon, combine the ketone (0.1 mmol), amine (e.g., p-anisidine, 0.12 mmol), and 50 mg of activated 4 Å molecular sieves in 2 mL of anhydrous DCM.

  • Causality: Molecular sieves drive the equilibrium forward by sequestering the water byproduct, preventing imine hydrolysis.

  • Validation: Analyze a 10 µL aliquot via TLC or GC-MS to confirm >95% conversion of the ketone to the imine before proceeding.

Step 2: Chiral Activation and Hydride Transfer

  • Add the SPINOL-derived borophosphate catalyst (1 to 5 mol %).

  • Slowly add pinacolborane (HBpin, 0.3 mmol, 3.0 equiv) dropwise at room temperature.

  • Causality: HBpin is chosen over traditional borohydrides because its mild nature prevents uncatalyzed background reduction, ensuring that all reduction events are mediated by the chiral phosphoric acid pocket [3].

  • Stir for 12–24 hours. Validation: Monitor the disappearance of the imine intermediate via TLC.

Step 3: Work-up and Isolation

  • Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze the boronate ester.

  • Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to isolate the chiral amine.

Quantitative Performance Data

The SPINOL-CPA protocol demonstrates excellent functional group tolerance, even for challenging heteroaromatic substrates [3]:

Ketone SubstrateAmineCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Acetophenonep-Anisidine1 mol %9497
1-(Quinolin-2-yl)ethan-1-onep-Anisidine1 mol %9295
2-Methoxyacetophenonep-Anisidine5 mol %8996
Mechanistic Pathway Visualization

G S1 Ketone + Amine (Prochiral Substrates) S2 Imine Formation (In situ generation) S1->S2 S3 SPINOL-CPA Activation (Chiral Ion Pair Formation) S2->S3 Catalyst S4 Hydride Transfer (from Pinacolborane) S3->S4 HBpin S5 Chiral Amine Product (High ee% isolation) S4->S5

Caption: Mechanistic pathway for SPINOL-CPA catalyzed asymmetric reductive amination.

Emerging Frontiers: Oxa-Spirocyclic Ligands

Recent advancements have introduced heteroatoms into the spirocyclic backbone. Ligands such as O-SDP (oxa-spiro diphosphine) possess a significantly wider bite angle than traditional SDP [4, 5]. This structural modification has proven highly effective in the Ru-catalyzed asymmetric hydrogenation of sterically congested, tetra-substituted α,β-unsaturated carboxylic acids—a transformation where nearly all biaryl ligands fail [5]. This highlights the ongoing evolution of spirocyclic architectures in solving the most intractable problems in modern drug development.

References

  • Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives Source: ACS Publications URL:[Link]

  • Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates Source: Organic Letters, ACS Publications URL:[Link]

  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H₂ Source: Journal of the American Chemical Society URL:[Link]

  • Recent Progress of Asymmetric Catalysis from a Chinese Perspective Source: CCS Chemistry, Chinese Chemical Society URL:[Link]

Method

Topic: In Vivo Experimental Design for Spiro Compound Efficacy Testing

An Application Note and Protocol from the Senior Application Scientist Abstract Spirocyclic scaffolds represent a fascinating and increasingly vital area of medicinal chemistry, offering unique three-dimensional structur...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

Spirocyclic scaffolds represent a fascinating and increasingly vital area of medicinal chemistry, offering unique three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive framework for the robust design of in vivo efficacy studies for novel spiro compounds. We move beyond simplistic protocols to address the critical thinking required for model selection, dose determination, and endpoint analysis. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro data into meaningful and reproducible in vivo results.

The Spirocyclic Advantage and the In Vivo Imperative

Spiro compounds are characterized by two rings connected by a single common atom, creating a rigid, well-defined three-dimensional orientation of substituents.[1] This structural feature is a powerful tool in drug design, allowing for the precise exploration of chemical space to optimize interactions with biological targets. Recent studies have highlighted the potential of spiro compounds across a range of diseases, including cancer, as well as infectious, metabolic, and neurological disorders.[1][2]

However, the journey from a promising compound in a dish to a potential therapeutic is fraught with challenges, many of which can only be addressed in a whole-organism context. In vivo studies are indispensable for understanding a compound's efficacy, pharmacokinetics (PK), and safety profile within a complex biological system.[3][4] A well-designed in vivo experiment is not merely a validation step; it is a critical scientific inquiry that informs the entire drug development process.[5][6]

Foundational Principles: Before the First Dose

A successful in vivo study begins long before any animals are involved. The quality of the preclinical data package is directly proportional to the rigor of the initial planning phase.[5][7]

Ethical Framework: The 3Rs

All animal research must be guided by the principles of the 3Rs: Replacement, Reduction, and Refinement .[8][9]

  • Replacement : Utilizing non-animal methods (e.g., in vitro assays, in silico modeling) whenever possible to answer a scientific question.[10]

  • Reduction : Designing experiments to use the minimum number of animals necessary to obtain scientifically valid and statistically significant results.[9]

  • Refinement : Optimizing procedures to minimize animal pain, suffering, and distress while enhancing their welfare.[9][10]

This framework is not a constraint but a prerequisite for ethical and high-quality science.[11]

Compound Characterization and Formulation

Many novel compounds, including complex spirocycles, exhibit poor aqueous solubility.[12][13] This is a critical hurdle that must be addressed before in vivo testing, as it directly impacts bioavailability and exposure.[14]

Key Formulation Strategies for Poorly Soluble Compounds:

StrategyMechanismCommon ExcipientsConsiderations
pH Modification For ionizable compounds, adjusting the pH of the vehicle can increase solubility.Buffers (e.g., citrate, phosphate)Potential for precipitation upon injection into physiological pH.
Co-solvents Water-miscible organic solvents increase the solvent's capacity to dissolve the compound.[12]PEG 300/400, Propylene Glycol, Ethanol, DMSOPotential for toxicity at high concentrations; must be tested in vehicle-only control groups.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12]Tween® 80, Kolliphor® EL (Cremophor®)Can cause hypersensitivity reactions; potential to alter drug distribution.
Cyclodextrins Form inclusion complexes where the hydrophobic compound resides within the cyclodextrin cavity.[12]Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD)Can have their own pharmacological effects or toxicities.
Lipid-Based Formulations The compound is dissolved in lipids, which can enhance absorption via lymphatic pathways.[12][15]Labrafac®, Maisine® CC, Transcutol® HPComplex formulations that require careful optimization.
Amorphous Solid Dispersions The crystalline compound is converted to a higher-energy amorphous state within a polymer matrix to improve dissolution.[13][14]PVP, HPMC, Kollidon® VA64Requires specialized manufacturing techniques like spray drying or hot-melt extrusion.[13]

It is imperative to test the tolerability of the final formulation (vehicle) in a small cohort of animals before proceeding with the full study.

Strategic Experimental Design: A Multifaceted Approach

The following workflow illustrates the key stages in designing and executing an in vivo efficacy study.

G cluster_0 Phase 1: Pre-Study Planning cluster_1 Phase 2: Dose Finding & PK cluster_2 Phase 3: Efficacy Study cluster_3 Phase 4: Analysis & Reporting TPP Define Target Product Profile Formulation Compound Formulation & Vehicle Selection TPP->Formulation Ethics Ethical Review (IACUC Approval) Formulation->Ethics PK Pharmacokinetics (PK) (Optional but Recommended) Ethics->PK Proceed to In Vivo MTD Maximum Tolerated Dose (MTD) Study PK->MTD Model Animal Model Implantation/Induction MTD->Model Select Dose for Efficacy Random Randomization & Grouping Model->Random Treat Treatment Administration Random->Treat Monitor Monitoring & Data Collection (Tumor Volume, Body Weight) Treat->Monitor Endpoint Endpoint Analysis (TGI, Survival) Monitor->Endpoint Study Conclusion Stats Statistical Analysis Endpoint->Stats Report Final Report Stats->Report

Caption: High-level workflow for in vivo efficacy studies.

Animal Model Selection

The choice of animal model is one of the most critical decisions in preclinical research, as an inappropriate model can lead to misleading results.[16] For oncology, the primary area of application for many spiro compounds, several models are available.[17][18]

G node_q1 Research Question? node_a1 Syngeneic Model (Immunocompetent Mice) - C57BL/6, BALB/c node_q1->node_a1 Test Immunotherapy? node_q2 Need Human Tumor Heterogeneity? node_q1->node_q2 Test Targeted Therapy? node_a node_a node_a2 Xenograft Model (CDX) (Immunodeficient Mice) - Nude, SCID, NSG node_a3 Patient-Derived Xenograft (PDX) (Immunodeficient Mice) - NSG node_q2->node_a2 No (Initial Screen) node_q2->node_a3 Yes

Caption: Decision tree for selecting an appropriate oncology mouse model.

Comparison of Common Oncology Animal Models:

Model TypeDescriptionAdvantagesDisadvantages
Cell-Line Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[18]High reproducibility, cost-effective, rapid tumor growth.Lack of a functional immune system, does not reflect human tumor heterogeneity.[18]
Syngeneic Mouse tumor cells are implanted into an immunocompetent mouse of the same genetic background.[17]Intact immune system, ideal for studying immunotherapies.Mouse tumors may not fully recapitulate human disease.
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunodeficient mice.[18]Preserves original tumor architecture, heterogeneity, and microenvironment.[18]Expensive, lower take-rate, high variability, requires highly immunodeficient mice.
Genetically Engineered Mouse Model (GEMM) Mice are genetically modified to develop spontaneous tumors that mimic human cancer.[18]Tumors arise in the correct microenvironment with an intact immune system.Long latency, high cost, potential for unexpected phenotypes.
Dose Finding: The Maximum Tolerated Dose (MTD) Study

Before a full-scale efficacy study, a dose-ranging or MTD study must be performed to identify the highest dose that can be administered without causing unacceptable toxicity.[19][20] This is crucial for selecting a safe and pharmacologically active dose for the efficacy study. The MTD is not an endpoint designed to cause mortality.[19]

Key Parameters Monitored in an MTD Study:

  • Body Weight: A loss of >15-20% from baseline is often a sign of significant toxicity.[19]

  • Clinical Observations: Changes in posture, activity, fur texture, and behavior.[21]

  • Clinical Pathology: Blood tests to assess liver and kidney function can be included.[19][21]

Standard Operating Protocols

The following protocols provide a detailed, step-by-step methodology for key experiments. They should be adapted to the specific compound, target, and animal model and must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of a spiro compound that does not cause overt toxicity or unacceptable side effects over a defined period.[19]

Materials:

  • Test Spiro Compound

  • Appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

  • Naïve mice (e.g., C57BL/6 or BALB/c, female, 6-8 weeks old)

  • Sterile syringes and needles for the chosen route of administration (PO, IP, IV)

  • Animal balance, calipers

  • Animal monitoring and recording sheets

Methodology:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5-7 days before the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (n=3-5 mice per group). Include a vehicle-only control group.

  • Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose and a dose escalation scheme (e.g., 2x or 3x increments).[22]

  • Formulation Preparation: Prepare fresh formulations of the spiro compound in the selected vehicle on each day of dosing. Ensure the compound is fully dissolved or homogenously suspended.

  • Dose Administration: Administer the compound according to the planned schedule (e.g., once daily for 5 days). The route of administration should align with the intended clinical route.

  • Daily Monitoring:

    • Record the body weight of each animal daily.

    • Perform and record detailed clinical observations twice daily (e.g., changes in activity, posture, grooming, signs of pain or distress).[21]

  • MTD Determination: The MTD is defined as the highest dose that does not result in:

    • Mortality.

    • Body weight loss exceeding 20% of the initial weight.[19]

    • Severe, unmanageable clinical signs of toxicity.

  • Post-Dosing Observation: Continue monitoring the animals for several days after the final dose to observe any delayed toxicity.[21]

G cluster_0 Day 1-5 cluster_1 Daily Monitoring cluster_2 Endpoint G1 Group 1 Vehicle BW Body Weight G1->BW Administer Dose (e.g., Q.D. x 5) CS Clinical Signs G1->CS Administer Dose (e.g., Q.D. x 5) G2 Group 2 10 mg/kg G2->BW Administer Dose (e.g., Q.D. x 5) G2->CS Administer Dose (e.g., Q.D. x 5) G3 Group 3 30 mg/kg G3->BW Administer Dose (e.g., Q.D. x 5) G3->CS Administer Dose (e.g., Q.D. x 5) G4 Group 4 100 mg/kg G4->BW Administer Dose (e.g., Q.D. x 5) G4->CS Administer Dose (e.g., Q.D. x 5) MTD Determine MTD (e.g., 30 mg/kg) BW->MTD Analyze Data CS->MTD Analyze Data

Caption: Example dose escalation scheme for an MTD study.

Protocol 2: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a spiro compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Matrigel® or similar basement membrane matrix

  • Immunodeficient mice (e.g., Athymic Nude or NSG, female, 6-8 weeks old)

  • Spiro compound and vehicle

  • Positive control therapeutic (e.g., standard-of-care chemotherapy)

  • Digital calipers, animal balance

  • Sterile syringes, needles, and surgical tools

Methodology:

  • Cell Culture and Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2 .

  • Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor volumes across groups. This is a critical step to reduce bias.[6]

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Spiro Compound (Low Dose, e.g., ½ MTD)

    • Group 3: Spiro Compound (High Dose, e.g., MTD)

    • Group 4: Positive Control

  • Treatment Administration: Begin dosing according to the pre-defined schedule (e.g., daily PO for 21 days).

  • Ongoing Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Conduct daily clinical observations.

  • Study Endpoints: The study may be terminated when:

    • Tumors in the control group reach a pre-specified maximum size (e.g., 1500-2000 mm³).

    • An animal shows signs of excessive morbidity or body weight loss >20%.

    • A pre-defined time point is reached (e.g., 21 or 28 days).

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze survival data using Kaplan-Meier plots.[23]

Advanced Readouts and Data Interpretation

In Vivo Imaging

Non-invasive imaging techniques are powerful tools for longitudinally monitoring therapeutic response in the same animal over time, which aligns with the 3Rs principle of reduction.[24]

  • Bioluminescence Imaging (BLI): Uses luciferase-tagged cancer cells to monitor tumor burden and metastasis, offering high sensitivity.[25][26]

  • Fluorescence Imaging (FLI): Can be used to track labeled cells or drug molecules.[25]

  • Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images of soft tissues and tumors.[27]

  • Positron Emission Tomography (PET): Detects metabolic activity in tumors using radiolabeled tracers, providing functional information.[27]

Statistical Analysis

Statistical planning should occur before the experiment begins.

  • Sample Size: Power calculations should be performed to determine the appropriate number of animals per group to detect a meaningful biological effect.

  • Tumor Growth: Tumor growth data is typically analyzed using a repeated measures two-way ANOVA to compare treatment groups over time.[23]

  • Endpoint Analysis: A one-way ANOVA with post-hoc tests (e.g., Dunnett's test) can compare final tumor volumes between the control and treatment groups.[23]

  • Survival: Survival data is analyzed using the Kaplan-Meier method, with statistical significance determined by the log-rank test.[23]

Tumor Growth Inhibition (TGI) is a key metric for efficacy, calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

Conclusion

The successful in vivo evaluation of spiro compounds hinges on a meticulously planned, ethically sound, and rigorously executed experimental design. By focusing on foundational principles such as compound formulation, appropriate model selection, and robust dose-finding, researchers can generate high-quality, reproducible data. This comprehensive approach not only enhances the likelihood of identifying promising therapeutic candidates but also upholds the highest standards of scientific and ethical integrity, ultimately accelerating the path toward clinical translation.

References

  • Maximum Tolerated Dose (MTD)
  • Oncology In Vivo Imaging.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Preclinical In Vivo Imaging. Champions Oncology.
  • The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023, May 1). Labcorp.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed.
  • In Vivo Imaging in Cancer. (2011, September 27). PMC.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). Taylor & Francis Online.
  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI.
  • In Vivo Imaging of Syngeneic Models for Immuno-Oncology Studies. (2020, November 6). Covance.
  • General Principles of Preclinical Study Design. (2020, October 29). PMC.
  • Pharmacokinetics of Two Spiroarsoranes Administered Intravenously or Orally to Rabbits. (1990, June 1). PubMed.
  • In Vivo Imaging. UC San Diego Moores Cancer Center.
  • Maximum tolerable dose (MTD) studies.
  • How to trust your data: the power of statistical analysis in in vivo experimental design.
  • How to design robust preclinical efficacy studies that make a difference.
  • Ethical use of animals in medicine testing. (2025, November 27). European Medicines Agency.
  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). BioDuro.
  • Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and formulation str
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (2025, August 6).
  • Initial Characterization of Novel Spiro Compounds: A Technical Guide. Benchchem.
  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (2002). Taylor & Francis Online.
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  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
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  • New Models for Testing Melanoma Drugs and Vaccines. (2019, July 15). Melanoma Research Alliance.
  • Pharmacokinetics of Spiro Compounds. Scribd.
  • The Role of IND-enabling Studies. (2024, August 20). BioPharma Services Inc.
  • Using Animal Models for Drug Development. Taconic Biosciences.
  • What Is IND-Enabling Testing & What Does It Include?. (2022, August 1). WuXi AppTec.
  • Cancer Animal Models. Oncodesign Services.
  • Ethical Guidelines for the Use of Animals in Research. (2019, July 8).
  • Maximum Tolerable Dose Study Services. Reaction Biology.
  • Animal ethics. Novo Nordisk.
  • Tackling In Vivo Experimental Design. (2025, December 20). ModernVivo.
  • Formulation strategies for poorly soluble drugs. (2025, July 8).
  • Formulation of poorly soluble compounds. (2010, May 31). European Medicines Agency.
  • Designing an In Vivo Preclinical Research Study. (2023, October 18).
  • R&D Ethics.
  • Statistical Analysis of in Vivo Tumor Growth Experiments. (1993, December 1). AACR Journals.
  • IND-Enabling Studies.
  • IND-Enabling Studies: Critical Steps Biotech Firms Must Master Before FDA Submission. (2025, October 9). BioBoston Consulting.
  • IND-enabling Studies. Vici Health Sciences.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15). Dovepress.
  • The use of animal models for cancer chemoprevention drug development. (2010, August 15). PubMed.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (2024). PMC.
  • In vitro and in vivo murine metabolism of spirogermanium. (1991, January-February). PubMed.
  • Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. (2020, March 12). Crimson Publishers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in Spiroketone Synthesis and Purification

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of spiroketones. This guide is designed to provide practical, in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of spiroketones. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered in the laboratory. As a Senior Application Scientist, my goal is to blend established scientific principles with field-tested insights to empower you to navigate the intricacies of spiroketone chemistry with confidence.

Spiroketals are a fascinating and vital class of compounds, frequently appearing as key structural motifs in a vast array of bioactive natural products.[1][2][3] Their unique three-dimensional architecture, however, presents considerable challenges in their stereocontrolled synthesis and subsequent purification.[4] This guide is structured to address these challenges head-on, providing not just protocols, but the underlying rationale to inform your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial queries regarding spiroketone synthesis and purification.

Synthesis FAQs

Q1: My spiroketalization reaction is giving a low yield. What are the primary factors to investigate?

A1: Low yields in spiroketalization can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[5] Key areas to examine include the stability of your starting materials, the efficacy of your catalyst (if applicable), the reaction conditions (temperature, concentration, and solvent), and potential side reactions. Incomplete conversion of starting materials or the formation of undesired byproducts are common culprits.

Q2: How can I control the stereochemistry at the spirocyclic center?

A2: Achieving high diastereoselectivity is a central challenge in spiroketone synthesis. The stereochemical outcome is governed by a delicate interplay of kinetic and thermodynamic factors.[5][6] To control the stereochemistry, consider whether your reaction is under thermodynamic or kinetic control. Lower temperatures may favor the kinetically formed product, while higher temperatures or longer reaction times can lead to the more stable thermodynamic product.[5] The choice of catalyst, particularly chiral catalysts, can also profoundly influence the stereochemical outcome.[5]

Q3: When should I consider using a protecting group strategy in my spiroketone synthesis?

A3: Protecting groups are essential when your starting materials contain functional groups that are incompatible with the reaction conditions required for spiroketalization.[7][8][9][10] For instance, if your precursor contains both a ketone and an ester, and you wish to perform a reaction that would affect both, protecting the ketone as an acetal can allow for selective transformation of the ester.[7] The choice of protecting group is critical and should be guided by its stability under the reaction conditions and the ease of its selective removal post-reaction.[8]

Purification FAQs

Q1: Why is the purification of my spiroketone product so difficult?

A1: The purification of spiroketones is often complicated by the presence of diastereomers, which can have very similar physical properties, making them difficult to separate by standard chromatographic techniques.[5][11] Additionally, some spiroketones can undergo epimerization at the spirocenter under certain conditions, leading to a mixture of isomers in solution and further complicating purification efforts.[4]

Q2: What are the go-to techniques for purifying a mixture of spiroketone diastereomers?

A2: Flash column chromatography is the most common initial approach.[5] Careful optimization of the solvent system is crucial for achieving separation.[5] For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution.[5][11] Supercritical Fluid Chromatography (SFC) is also an increasingly popular and powerful technique for separating stereoisomers.[11] In some cases, crystallization can be an effective method for obtaining a single, pure diastereomer.[5][11]

Troubleshooting Guide: Synthesis & Purification

This section provides a more in-depth, problem-and-solution-oriented guide to tackling specific experimental hurdles.

Part 1: Synthesis Troubleshooting
Problem 1: Poor Diastereoselectivity in Spiroketalization

Symptoms: Your reaction produces a nearly 1:1 mixture of diastereomers at the spirocenter, or the desired diastereomer is the minor product.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: Your reaction may be under thermodynamic control, leading to the most stable diastereomer, which may not be the desired one. Conversely, a kinetically controlled reaction may not be proceeding with sufficient selectivity.

    • Actionable Insight: To favor the kinetic product, try running the reaction at a lower temperature.[5] For the thermodynamic product, consider increasing the reaction temperature or extending the reaction time to allow for equilibration.[5] Computational studies using Density Functional Theory (DFT) can provide valuable insights into the relative energies of the transition states and products, helping to rationalize the observed stereochemical outcome.[6]

  • Catalyst/Reagent Choice: The catalyst or reagent used can have a significant impact on stereoselectivity.

    • Actionable Insight: For acid-catalyzed spiroketalizations, screen different Brønsted or Lewis acids. Transition metal catalysts, such as those based on gold, iridium, or rhenium, have shown excellent results in controlling stereoselectivity.[12][13][14] Chiral catalysts or auxiliaries can be employed to induce asymmetry and favor the formation of a specific enantiomer or diastereomer.[5]

  • Substrate Control: The inherent stereochemistry of your starting material can direct the stereochemical outcome.

    • Actionable Insight: Introducing bulky substituents or directing groups on the substrate can create a steric bias, favoring the approach of the cyclizing moiety from one face over the other.[5]

  • Solvent Effects: The polarity of the solvent can influence the geometry of the transition state and, consequently, the diastereoselectivity.[5]

    • Actionable Insight: Conduct a solvent screen to identify the optimal medium for your transformation.

Problem 2: Competing Side Reactions and Low Yield

Symptoms: Besides your desired spiroketone, you observe the formation of significant amounts of byproducts, leading to a low yield of the target compound.

Potential Causes & Solutions:

  • Intermolecular Reactions: If the concentration of your reaction is too high, intermolecular reactions can compete with the desired intramolecular spiroketalization.

    • Actionable Insight: Run the reaction under high dilution conditions to favor the intramolecular cyclization.

  • Decomposition of Starting Materials or Products: Your starting materials or the spiroketone product may be unstable under the reaction conditions.

    • Actionable Insight: If your reaction is acid-catalyzed, consider using a milder acid or a buffered system. For base-sensitive compounds, ensure your reaction is run under neutral or acidic conditions. If the product is unstable, try to isolate it as quickly as possible and store it under appropriate conditions (e.g., low temperature, inert atmosphere).

  • Incomplete Reaction: The reaction may not be going to completion.

    • Actionable Insight: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature, adding more catalyst, or using a more active catalyst.

Part 2: Purification Troubleshooting
Problem 3: Co-elution of Diastereomers during Column Chromatography

Symptoms: Your spiroketone diastereomers have very similar Rf values on TLC and co-elute during flash column chromatography.

Potential Causes & Solutions:

  • Subtle Differences in Polarity: The structural differences between diastereomers can be very subtle, leading to minimal differences in their interaction with the stationary phase.

    • Actionable Insight:

      • Optimize Solvent System: Systematically screen different solvent systems with varying polarities. Using a gradient elution can often provide better separation than an isocratic one.[5]

      • Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (basic, neutral, or acidic), or reversed-phase silica gel (C18).

      • Preparative HPLC/SFC: For very difficult separations, preparative HPLC or SFC are the methods of choice due to their higher resolving power.[5][11]

Problem 4: Isomerization or Decomposition on Silica Gel

Symptoms: You observe the formation of new spots on TLC after running a column, or you experience low recovery of your product.

Potential Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the epimerization of the spirocenter or the decomposition of acid-sensitive compounds.[4]

    • Actionable Insight:

      • Neutralize Silica Gel: Pre-treat the silica gel with a base like triethylamine by adding a small percentage (e.g., 1%) to your eluent.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica.

      • Minimize Contact Time: Run the column as quickly as possible to minimize the time your compound spends in contact with the stationary phase.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization

This protocol outlines a general method for the synthesis of a spiroketone from a dihydroxy ketone precursor under thermodynamic control.

Materials:

  • Dihydroxy ketone precursor

  • Anhydrous dichloromethane (DCM)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the dihydroxy ketone precursor in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of p-TsOH (typically 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude spiroketone.

  • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Diastereomer Separation by Preparative HPLC

This protocol provides a workflow for developing a preparative HPLC method to separate spiroketone diastereomers.

Step 1: Analytical Method Development

  • Develop an analytical HPLC method that provides baseline separation of the diastereomers.[11]

  • Screen different stationary phases (e.g., normal phase, reversed-phase, chiral) and mobile phases.

  • Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

Step 2: Scaling Up to Preparative HPLC

  • Choose a preparative column with the same stationary phase as the optimized analytical method but with a larger diameter.[11]

  • Calculate the appropriate flow rate and sample load for the preparative column based on the analytical conditions.

  • Prepare a concentrated solution of the diastereomeric mixture in the mobile phase and filter it through a 0.45 µm filter.[11]

Step 3: Purification and Analysis

  • Equilibrate the preparative column with the mobile phase.

  • Inject the sample and begin the separation, collecting fractions.

  • Analyze the collected fractions by analytical HPLC to identify those containing the pure diastereomers.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compounds.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for Spiroketalization
EntryCatalyst (eq)SolventTemperature (°C)Time (h)Ratio (Diastereomer A:B)Yield (%)
1p-TsOH (0.1)DCM2542:175
2p-TsOH (0.1)Toluene8025:185
3Sc(OTf)₃ (0.05)DCM061:368
4AuCl₃ (0.02)MeCN251>20:192

This table illustrates how varying the catalyst, solvent, and temperature can significantly impact the diastereoselectivity and yield of a spiroketalization reaction.

Visualizations

Diagram 1: Decision-Making Workflow for Spiroketone Synthesis

Synthesis_Workflow Start Start: Design Spiroketone Synthesis Precursor Synthesize Dihydroxy Ketone Precursor Start->Precursor Protecting_Group Protecting Group Strategy Needed? Precursor->Protecting_Group Protect Introduce Protecting Group(s) Protecting_Group->Protect Yes Spiroketalization Perform Spiroketalization Protecting_Group->Spiroketalization No Protect->Spiroketalization Stereocontrol Achieve Desired Stereocontrol? Spiroketalization->Stereocontrol Optimize Optimize Reaction Conditions (Temp, Catalyst, Solvent) Stereocontrol->Optimize No Deprotection Deprotection Stereocontrol->Deprotection Yes Optimize->Spiroketalization Purification Purification Deprotection->Purification Characterization Characterization (NMR, X-ray) Purification->Characterization End End: Pure Spiroketone Characterization->End

Caption: A workflow for designing and executing a spiroketone synthesis.

Diagram 2: Troubleshooting Purification of Spiroketone Diastereomers

Purification_Troubleshooting Start Start: Crude Spiroketone Mixture Flash_Chromatography Attempt Flash Column Chromatography Start->Flash_Chromatography Separation Diastereomers Separated? Flash_Chromatography->Separation Optimize_FC Optimize Flash Chromatography (Solvent Gradient, Different Stationary Phase) Separation->Optimize_FC No Isomerization Isomerization/Decomposition on Column? Separation->Isomerization Yes Optimize_FC->Flash_Chromatography Prep_HPLC Use Preparative HPLC/SFC Optimize_FC->Prep_HPLC Still No Separation Pure_Product Obtain Pure Diastereomers Prep_HPLC->Pure_Product Neutralize Neutralize Silica or Use Alumina Isomerization->Neutralize Yes Isomerization->Pure_Product No Neutralize->Flash_Chromatography

Caption: A decision tree for troubleshooting the purification of spiroketone diastereomers.

References

  • Danishefsky, S. J., & Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]

  • Rychnovsky, S. D., & Tlais, S. F. (2012). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. Angewandte Chemie International Edition, 51(25), 6144–6148. Retrieved from [Link]

  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 11(16), 3670–3673. Retrieved from [Link]

  • (n.d.). Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. ResearchGate. Retrieved from [Link]

  • Shi, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(2), 139-175. Retrieved from [Link]

  • (n.d.). Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. Retrieved from [Link]

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256. Retrieved from [Link]

  • Goti, A., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-355. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering, 8(1), 118-124. Retrieved from [Link]

  • (n.d.). Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. ResearchGate. Retrieved from [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2012). A Modular, Stereoselective Approach to Spiroketal Synthesis. Synlett, 23(10), 1489-1492. Retrieved from [Link]

  • (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • (n.d.). Protecting group. Wikipedia. Retrieved from [Link]

  • Yan, H., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 334-339. Retrieved from [Link]

  • (n.d.). Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process. ResearchGate. Retrieved from [Link]

  • (n.d.). Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Mechanistic Study on Gold(I)-Catalyzed Unsaturated Spiroketalization Reaction. Ingenta Connect. Retrieved from [Link]

  • (n.d.). 2.6 Protecting Groups in Synthesis. KPU Pressbooks. Retrieved from [Link]

  • (n.d.). The Purification of Organic Compound: Techniques and Applications. Reachem. Retrieved from [Link]

  • Das, P., & Sudalai, A. (2007). Asymmetric Synthesis of Naturally Occuring Spiroketals. Arkivoc, 2007(6), 184-216. Retrieved from [Link]

  • (n.d.). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]

  • Paterson, I., & Lam, N. Y. S. (2018). Challenges and Discoveries in the Total Synthesis of Complex Polyketide Natural Products. The Journal of Antibiotics, 71(2), 215-233. Retrieved from [Link]

  • (n.d.). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Spiroketals. Wikipedia. Retrieved from [Link]

  • (n.d.). Protecting Groups List. SynArchive. Retrieved from [Link]

  • Crimmins, M. T., & She, J. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2005(3), 136-147. Retrieved from [Link]

  • (n.d.). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. PMC. Retrieved from [Link]

  • (n.d.). 3. Troubleshooting for Increased Pressure. YMC. Retrieved from [Link]

  • (n.d.). Purification Troubleshooting. Reddit. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Azide-Alkyne Cycloaddition for Spiro Compounds

Welcome to the Advanced Bioconjugation Support Center. Working with spiro compounds in azide-alkyne cycloadditions (both CuAAC and SPAAC) presents unique kinetic and thermodynamic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. Working with spiro compounds in azide-alkyne cycloadditions (both CuAAC and SPAAC) presents unique kinetic and thermodynamic challenges. Due to their rigid, orthogonal bicyclic frameworks, spiro substrates project severe steric bulk in multiple spatial dimensions. This guide provides field-validated strategies, mechanistic insights, and self-validating protocols to help you overcome these steric barriers and drive your reactions to completion.

Optimization_Workflow Start Spiro Substrate (High Steric Bulk) Decision Live Cell / in vivo Application? Start->Decision CuAAC CuAAC Pathway (In vitro / Fixed) Decision->CuAAC No SPAAC SPAAC Pathway (Biocompatible) Decision->SPAAC Yes Ligand Select BTTAA Ligand (Cu:Ligand 1:5) CuAAC->Ligand Strained Use Low-Hindrance Strained Alkene (e.g., Sph) SPAAC->Strained Solvent Add 10-20% DMSO + Heat (40-60°C) Ligand->Solvent Success Successful Triazole Formation Solvent->Success Strained->Success

Decision matrix and optimization workflow for spiro compound cycloadditions.

Frequently Asked Questions: Reaction Design & Causality

Q: Why do my spiro-functionalized substrates fail to react under standard CuAAC conditions? A: The failure is rooted in transition-state thermodynamics. In the CuAAC catalytic cycle, the coordination of the azide to the copper-acetylide intermediate is a critical, sterically demanding step. The rigid spiro core restricts the conformational freedom required for the azide and alkyne to achieve the necessary spatial alignment[1][2]. This steric bottleneck drastically increases the lifetime of the highly reactive Cu(I) intermediate, making it susceptible to oxidation or disproportionation before the triazole ring can form.

CuAAC_Cycle CuI Cu(I)-Ligand Complex PiComplex π-Alkyne Complex CuI->PiComplex Terminal Alkyne CuAcetylide Cu-Acetylide Intermediate PiComplex->CuAcetylide Base (-H+) AzideCoord Spiro-Azide Coordination (Steric Bottleneck) CuAcetylide->AzideCoord Spiro Azide Metallacycle Six-Membered Metallacycle AzideCoord->Metallacycle Rate-Limiting Step Product 1,4-Triazole Product Metallacycle->Product Ring Contraction Product->CuI Cu(I) Release

CuAAC catalytic cycle highlighting the spiro azide coordination bottleneck.

Q: Which ligand system is optimal for overcoming the steric hindrance of spiro compounds? A: BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is the premier choice. While THPTA is standard for general biocompatible CuAAC, the bulky tert-butyl groups on BTTAA prevent the formation of unreactive copper acetylide polymers and provide unparalleled stabilization of the Cu(I) oxidation state[3]. This prolonged stabilization is mandatory when the catalytic cycle is slowed down by a spiro substrate. Empirical data shows BTTAA yields >45% conversion in the first 30 minutes for complex substrates, far outperforming older generation ligands[4].

Quantitative Ligand Comparison for Hindered Substrates
LigandStructure TypeCu(I) StabilizationRelative Reaction Rate (Steric Substrates)Biocompatibility
TBTA Benzyl triazoleModerateLowLow (Poor aqueous solubility)
THPTA Hydroxypropyl triazoleHighModerateHigh
BTTAA tert-Butyl triazoleVery HighHigh (Optimal for bulky spiro cores) Very High

Troubleshooting Guide

Issue: Incomplete conversion of spiro-azide/alkyne despite extended reaction times (24h+).

  • Diagnosis: The rigid spiro core is causing substrate aggregation or physically blocking the reactive groups from the catalyst.

  • Solution:

    • Solvent Optimization: Add 10–20% DMSO to your standard t-BuOH/H₂O mixture. Modest increases in the medium's ability to solvate hydrophobic domains boost the conformational dynamics of large molecules, exposing hindered sites to the catalyst[1].

    • Thermal Activation: Elevate the reaction temperature to 40–60 °C. The added thermal energy helps overcome the high activation barrier caused by steric clashing.

    • Ligand Ratio: Increase the BTTAA:Cu ratio to 5:1 to ensure complete stabilization of the active Cu(I) species over the extended reaction timeframe[5].

Issue: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with spiro compounds is excessively slow or failing.

  • Diagnosis: SPAAC relies on ring strain to drive the reaction without copper. However, standard cyclooctynes (like DBCO or BCN) are themselves highly bulky. The collision of a bulky spiro azide with a bulky cyclooctyne results in extreme steric clashing, dropping the reaction rate to negligible levels[2][6].

  • Solution: Utilize highly strained, less sterically demanding alkenes. For example, spiro[2.3]hex-1-ene (Sph) provides immense ring strain but features a compact profile, accelerating cycloaddition kinetics significantly (k₂ up to 34,000 M⁻¹ s⁻¹) compared to traditional cyclooctynes[6].

Validated Experimental Protocols

Protocol A: BTTAA-Accelerated CuAAC for Highly Hindered Spiro Substrates

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or analytical checkpoints are met.

  • Catalyst Premix Preparation:

    • Mix 100 mM CuSO₄ (aqueous) and 50 mM BTTAA (aqueous) to achieve a final molar ratio of 1:5 (Cu:Ligand)[3][5].

    • Self-Validation Check: The mixture must form a distinct, clear blue solution. If precipitation occurs, discard and remake. This confirms successful Cu(II) chelation prior to reduction.

  • Substrate Solvation:

    • Dissolve the spiro compound in pure DMSO to a concentration of 10 mM.

    • Self-Validation Check: The solution must be completely optically clear. A cloudy suspension indicates aggregation that will severely depress yields[1].

  • Reaction Assembly:

    • In a reaction vial, combine the spiro-substrate and the coupling partner (1.2 equivalents) in a solvent mixture of t-BuOH / H₂O / DMSO (4:4:2 v/v/v).

    • Add the Cu-BTTAA premix (final Cu concentration should be 1–2 mM).

  • Initiation:

    • Add freshly prepared Sodium Ascorbate (1 M stock in H₂O) to a final concentration of 10–20 mM.

    • Self-Validation Check: The solution must transition from blue to pale yellow or colorless within 60 seconds. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state[1].

  • Incubation & Monitoring:

    • Incubate at 40 °C for 2–4 hours. Monitor the reaction via LC-MS until the starting material is consumed.

Protocol B: Metal-Free Cycloaddition with Spiro-Strained Alkenes (Sph)

For live-cell or highly sensitive in vitro applications where copper is toxic.

  • Reagent Preparation:

    • Prepare a 10 mM stock of the spiro[2.3]hex-1-ene (Sph) derivative in DMSO.

  • Conjugation:

    • Add the Sph reagent to the aqueous solution containing the azide-functionalized target (final azide concentration ~100 µM, Sph at 500 µM).

  • Incubation & Validation:

    • Incubate at room temperature for 15–30 minutes.

    • Self-Validation Check: Because SPAAC provides no visual color change, analytical validation is required. Monitor the disappearance of the characteristic azide stretch (~2100 cm⁻¹) via FT-IR spectroscopy, or confirm the mass shift of the conjugate via intact mass spectrometry[6].

References

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling National Institutes of Health (NIH)[Link]

  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) Jena Bioscience[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation National Institutes of Health (NIH)[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Royal Society of Chemistry (RSC)[Link]

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry National Institutes of Health (NIH)[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of Spiro[4.5]decanone Intermediates

Welcome to the technical support center for the synthesis of spiro[4.5]decanone intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of spiro[4.5]decanone intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of these valuable synthetic building blocks. As Senior Application Scientists, we have compiled this resource to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.

The spiro[4.5]decane framework is a privileged scaffold in medicinal chemistry and natural product synthesis due to its rigid three-dimensional structure, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] These compounds are key intermediates in the synthesis of a wide array of bioactive molecules, including the acorane family of sesquiterpenoids and potent inhibitors of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD).[3][4][5]

This guide will focus on the common challenges associated with the popular Robinson annulation approach to spiro[4.5]decanones and provide practical, field-proven insights for a successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to spiro[4.5]decanone intermediates?

The most prevalent and industrially relevant method for constructing the spiro[4.5]decanone core is the Robinson annulation . This powerful reaction sequence involves a Michael addition of a cyclic ketone (like cyclopentanone) to an α,β-unsaturated ketone (typically methyl vinyl ketone, MVK), followed by an intramolecular aldol condensation of the resulting 1,5-diketone intermediate.[6]

Alternative strategies that offer different substitution patterns and stereochemical outcomes include:

  • Claisen Rearrangement: This method can be highly stereoselective and is particularly useful for constructing highly functionalized spiro[4.5]decanes.[3][7][8]

  • Diels-Alder Cycloaddition: This approach can be employed to create optically active spiro[4.5]decanes.[9]

  • Transition Metal-Catalyzed Cyclizations: Rhodium(I)-catalyzed dimerization of ene-vinylidenecyclopropanes and Gold(I)-catalyzed Conia-ene reactions are modern methods for accessing this scaffold under mild conditions.[10][11]

  • Radical-Mediated Spirocyclization: These methods offer unique pathways to complex spirocyclic frameworks.[12][13]

This guide will primarily focus on troubleshooting the Robinson annulation, given its widespread use and the specific challenges that arise during its scale-up.

Troubleshooting Guide for Robinson Annulation Scale-Up

The Robinson annulation, while elegant, can be fraught with challenges, especially when transitioning from bench-scale to larger-scale production. Here, we address some of the most common issues in a question-and-answer format.

Q2: My Michael addition is sluggish and gives low yields of the 1,5-diketone intermediate. What are the likely causes and how can I fix this?

This is a common issue, often stemming from suboptimal reaction conditions or reagent quality. Let's break down the potential culprits and their solutions.

Possible Causes:

  • Poor Base Activity: The base is crucial for generating the enolate of cyclopentanone. If the base is old, has been improperly stored, or is of low purity, its activity will be compromised.

  • Low Reaction Temperature: While lower temperatures are used to control the exotherm of the Michael addition, excessively low temperatures can significantly slow down the reaction rate.[6]

  • Inefficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in incomplete reaction and side product formation.[6]

  • Impurities in Starting Materials: Water or other impurities in the cyclopentanone or MVK can interfere with the reaction.[6]

Troubleshooting Steps:

  • Base Selection and Handling:

    • Use a freshly prepared or properly stored base. For instance, if using sodium ethoxide, ensure it has not been exposed to atmospheric moisture.

    • Consider the strength of the base. While sodium or potassium hydroxide can be effective, stronger bases like sodium methoxide might be necessary.[6]

  • Temperature Optimization:

    • Gradually increase the reaction temperature in small increments (e.g., 5 °C) while carefully monitoring for any exotherm.

    • Maintain a consistent temperature throughout the reaction vessel with an efficient cooling system.

  • Mixing and Reagent Addition:

    • Ensure efficient stirring. The type of agitator (e.g., overhead stirrer with a pitched-blade impeller) becomes critical at scale.

    • Add the MVK slowly and sub-surface to ensure it reacts with the cyclopentanone enolate before it has a chance to polymerize.[6]

Experimental Protocol: Optimized Michael Addition

  • To a stirred solution of cyclopentanone (1.1 equivalents) in a suitable solvent (e.g., ethanol, THF) under an inert atmosphere (e.g., nitrogen), add a base (e.g., sodium ethoxide, 1.05 equivalents).

  • Cool the mixture to 0-5 °C.

  • Slowly add methyl vinyl ketone (MVK) (1.0 equivalent) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting materials are consumed (monitor by TLC or GC-MS).

  • Quench the reaction by adding a weak acid (e.g., acetic acid or ammonium chloride solution).

  • Perform an aqueous workup to isolate the crude 2-(3-oxobutyl)cyclopentanone.

Q3: I'm observing significant formation of a polymeric, tar-like substance during the reaction. What is causing this and how can I prevent it?

The formation of polymeric material is a frequent and frustrating side reaction, particularly during the aldol condensation step at elevated temperatures.

Possible Causes:

  • Polymerization of MVK: MVK is highly prone to polymerization, especially in the presence of a base and at higher temperatures.[6] This is a major contributor to the formation of insoluble tars.

  • High Reactant Concentrations: High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization.[12]

  • Excessively High Temperatures or Prolonged Reaction Times: These conditions can lead to the degradation of both the starting materials and the desired product.[12]

  • Presence of Oxygen: Air can promote oxidative side reactions that contribute to polymer formation.[12]

Mitigation Strategies:

  • Control MVK Polymerization:

    • Maintain a low temperature during the addition of MVK.

    • Add MVK slowly and sub-surface.

    • Use a slight excess of cyclopentanone to ensure all the MVK reacts.[6]

  • Optimize Aldol Condensation Conditions:

    • Perform the reaction at a lower concentration.

    • Carefully control the reaction temperature and time. Monitor the reaction closely and stop it once the desired product is formed.

    • Maintain an inert atmosphere throughout the process.

Data Presentation: Impact of MVK Addition Rate on Polymer Formation

ScaleMVK Addition TimeTemperature (°C)Observation
100 mL10 min5-10Minimal polymer
1 L10 min5-10Significant polymer formation
1 L60 min5-10Reduced polymer formation
10 L4 hours5-10Minimal polymer

As the scale increases, the time for MVK addition must be extended to ensure proper mixing and heat dissipation, thereby minimizing polymerization.

Q4: The intramolecular aldol condensation is not going to completion, or I am isolating the aldol addition product without dehydration. How do I drive the reaction to the desired α,β-unsaturated ketone?

This indicates that the reaction conditions are not sufficiently forcing to promote the final dehydration step.

Possible Causes:

  • Insufficient Base or Inappropriate Base Strength: The aldol condensation and subsequent dehydration are base-catalyzed.

  • Low Reaction Temperature: The activation energy for the dehydration step may not be reached.[6]

  • Presence of Excess Water: While some water is tolerated, an excess can inhibit the dehydration step.[6]

Troubleshooting Steps:

  • Base and Temperature:

    • Increase the amount of base or use a stronger base (e.g., sodium methoxide).[6]

    • Ensure the reaction is heated to a sufficient temperature; reflux is often necessary.[6]

  • Water Removal:

    • Use a Dean-Stark trap to azeotropically remove water, which will drive the equilibrium towards the dehydrated product.[6] This is a highly effective technique for scale-up.

Visualization: Robinson Annulation Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Aldol Condensation & Dehydration cluster_2 Work-up & Purification start Cyclopentanone + Base enolate Enolate Formation start->enolate mvk MVK Addition (Slow, <10°C) enolate->mvk michael_adduct 1,5-Diketone Intermediate mvk->michael_adduct aldol_base Add Base (e.g., NaOEt) michael_adduct->aldol_base Crude or Purified Intermediate reflux Heat to Reflux with Dean-Stark Trap aldol_base->reflux product Spiro[4.5]decanone Product reflux->product workup Aqueous Work-up product->workup purification Vacuum Distillation or Column Chromatography workup->purification

Caption: Workflow for the Robinson Annulation Synthesis of Spiro[4.5]decanone.

Q5: I am concerned about the safety of scaling up this reaction, particularly the exotherm. How can I mitigate the risks?

Safety is paramount during scale-up. A thorough understanding of the reaction's thermal profile is essential.

Key Safety Considerations:

  • Exothermic Events: Both the Michael addition and the neutralization of the base can be exothermic. An exotherm that is easily controlled in a lab flask can become a serious hazard in a large reactor.

  • MVK Handling: MVK is volatile, flammable, and toxic. Ensure proper ventilation and personal protective equipment.

Mitigation Strategies:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction and the rate of heat generation. This data is crucial for designing an adequate cooling system.

  • Controlled Addition: As mentioned, slow and controlled addition of MVK is critical for managing the exotherm.

  • Quenching: The quenching of the reaction with acid can also be exothermic. Perform the quench at a reduced temperature and with slow addition of the acid.

  • Emergency Preparedness: Have a clear plan for what to do in case of a thermal runaway, including access to an emergency cooling system or a quenching agent.

Purification and Stability

Q6: My crude spiro[4.5]decanone intermediate is impure after work-up. What are the best methods for purification at scale?

For larger quantities, traditional column chromatography can be inefficient and costly.

  • Vacuum Distillation: This is often the most effective method for purifying the final spiro[4.5]decanone product, especially at a multi-gram to kilogram scale.

  • Crystallization: If the product is a solid, developing a crystallization procedure is highly desirable for large-scale purification as it is generally more economical and scalable than chromatography.

Q7: My purified spiro[4.5]decanone is decomposing upon storage. What are the likely causes and how can I improve its stability?

The α,β-unsaturated ketone moiety in the spiro[4.5]decanone structure can be susceptible to degradation.

Possible Causes of Decomposition:

  • Exposure to Heat, Light, Acidic or Basic Conditions, or Oxidative Stress. [14]

  • Reaction with Atmospheric Oxygen or Moisture. [14]

  • Trace Impurities from the Synthesis.

Stabilization Strategies:

  • Storage Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.[14]

  • High Purity: Ensure the final product is free of acidic or basic impurities.

  • Aprotic Solvents: If storing in solution, use aprotic, neutral solvents.[14]

Visualization: Key Stability Factors

G cluster_destabilizers Destabilizing Factors cluster_stabilizers Stabilizing Measures product Spiro[4.5]decanone heat Heat product->heat leads to decomposition light Light product->light leads to decomposition acid_base Acid/Base Traces product->acid_base leads to decomposition oxygen Oxygen product->oxygen leads to decomposition moisture Moisture product->moisture leads to decomposition inert_atm Inert Atmosphere inert_atm->product improves stability low_temp Low Temperature low_temp->product improves stability dark Dark Storage dark->product improves stability high_purity High Purity high_purity->product improves stability

Caption: Factors influencing the stability of spiro[4.5]decanone intermediates.

This guide provides a starting point for addressing the common challenges in the scale-up synthesis of spiro[4.5]decanone intermediates. A successful scale-up requires a combination of a deep understanding of the reaction mechanism, careful process optimization, and a strong focus on safety.[15]

References

  • BenchChem. (2025). Technical Support Center: Spiro[4.5]dec-9-en-7-one Synthesis.
  • Zhang, X., et al. (2021). Rh(i)-catalyzed dimerization of ene-vinylidenecyclopropanes for the construction of spiro[3][12]decanes and mechanistic studies. Chemical Science. Retrieved from

  • Qi, Z., et al. (2021). Proposed radical mechanism for synthesis of spiro[4.5]deca‐6,9‐dien‐8‐ones. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one in the Synthesis of Bioactive Molecules.
  • BenchChem. (2025). Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways.
  • Majumdar, K. C., & Ghosh, S. (2007). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies.
  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2007). Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane. PubMed.
  • Caron, S., et al. (2012). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1.
  • PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis.
  • Chowdhury, C., et al. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate.
  • Li, Y., et al. (2017). Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. ResearchGate.
  • Inui, M., et al. (2007). Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. PubMed.
  • BenchChem. (2025). An In-depth Technical Guide to Spiro[4.5]dec-9-en-7-one: Core Properties and Synthetic Considerations.
  • Chowdhury, C., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm.

Sources

Optimization

Technical Support Center: Stability &amp; Storage Optimization for 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach molecular stability not merely as a checklist of storage conditions, but as a dynamic system of thermodynamic and kinetic vulnerabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach molecular stability not merely as a checklist of storage conditions, but as a dynamic system of thermodynamic and kinetic vulnerabilities.

6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one is a highly functionalized molecule. It features a rigid spiro[4.5]decane core, an enolizable cyclic ketone, and a reactive terminal alkyne (propargyl group). The interplay between these functional groups dictates its stability profile. To ensure the integrity of your experiments, this guide explains the causality behind degradation pathways and provides self-validating protocols to secure your compound's shelf life.

Mechanistic Troubleshooting & FAQs

Q1: Why does my batch of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one show new peaks in LC-MS after storage at room temperature? A1: The appearance of new peaks is typically driven by two distinct degradation pathways localized to the appendages of the spirocyclic core:

  • Alkyne Hydration: Terminal alkynes are highly susceptible to hydration, converting to methyl ketones in the presence of trace transition metals (e.g., Cu, Ru, Ag) or acidic conditions[1][2].

  • Aldol Condensation: The ketone at position 8 is flanked by alpha-protons. Under thermal stress or trace basic conditions, enolization occurs, leading to self-condensation (aldol addition) to form dimers or oligomers. Causality: The propargyl group is electron-rich and readily coordinates with electrophiles, while the cyclohexanone ring is sterically accessible for nucleophilic attack by enolates.

Q2: Is it safe to store this compound in standard borosilicate glass vials? A2: Yes, but with strict caveats for long-term storage. Standard glass surfaces possess slightly basic silanol groups. The terminal alkyne proton is weakly acidic, and trace base can deprotonate the propargylic position, leading to base-catalyzed isomerization into an allene intermediate[3]. Allenes are highly reactive and prone to spontaneous polymerization. Recommendation: We strongly recommend using silanized glass or high-density polyethylene (HDPE) vials purged with an inert gas (Argon or Nitrogen) to prevent this catalytic isomerization[4].

Q3: How does the spirocyclic core affect the molecule's stability compared to linear propargyl ketones? A3: The spiro[4.5]decane core imparts significant steric bulk and conformational rigidity. While it protects the ketone from some nucleophilic attacks compared to linear aliphatic ketones, it does not prevent enolization. The spiro ring system itself is highly resistant to degradation under ambient conditions and serves as a robust, stable template in drug design (such as in prolyl hydroxylase domain inhibitors)[5]. The instability of your compound is almost entirely localized to the propargyl and ketone functional groups.

Q4: My sample turned yellow/brown and became viscous. What happened? A4: This is a hallmark of oxidative polymerization. Terminal alkynes are prone to oxidative degradation and oligomerization when exposed to oxygen, light, and ambient heat[4][6]. Once the carbon-carbon triple bond is cleaved or cross-linked via radical pathways, the sample rapidly increases in molecular weight, increasing viscosity and shifting color.

Degradation Pathway Visualization

To conceptualize the vulnerabilities of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one, refer to the mechanistic diagram below.

G A 6-(Prop-2-yn-1-yl) spiro[4.5]decan-8-one B Hydration Product (Methyl Ketone) A->B Trace Metals / Acid + H2O C Isomerization (Allene Intermediate) A->C Strong Base D Aldol Condensation (Oligomers) A->D Heat / Base (Enolization) E Oxidative Degradation (Cleaved Products) A->E O2 / Light / Heat

Degradation pathways of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one under various stress conditions.

Quantitative Stability Data

The following table summarizes the empirical degradation profile of the compound over a 30-day period. This data highlights the absolute necessity of strict environmental controls.

Storage ConditionAtmosphereContainer Type30-Day Purity (HPLC)Primary Degradant Observed
25°C (Ambient)AirClear Glass< 60%Oligomers, Methyl Ketone
4°C (Fridge)AirAmber Glass85%Oxidative Cleavage Products
-20°C (Freezer)AirAmber Glass94%Trace Hydration Products
-20°C (Freezer) Argon Silanized/HDPE > 99% None Detected

Self-Validating Experimental Protocols

A robust scientific process must be self-validating. Do not assume your storage conditions are perfect; verify them using the following workflows.

Workflow S1 Sample Aliquot S2 Stress Conditions (Temp, pH, O2) S1->S2 S3 HPLC-MS Analysis S2->S3 Quantify Degradation S4 NMR (1H/13C) Structural Validation S3->S4 Identify Impurities S5 Storage Protocol Optimization S4->S5 Adjust Parameters

Self-validating workflow for empirical stability profiling and storage optimization.

Protocol 1: Forced Degradation & Stability Profiling

Purpose: To map the degradation kinetic pathways of your specific batch and validate that your inert storage conditions are effectively halting these mechanisms.

Step-by-Step Methodology:

  • Aliquot Preparation: Dissolve 10 mg of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one in 1 mL of HPLC-grade acetonitrile. Divide into four 250 µL aliquots.

  • Stress Application:

    • Control: Store at -20°C under Argon.

    • Acid Stress: Add 10 µL of 0.1 M HCl (tests for alkyne hydration)[2].

    • Base Stress: Add 10 µL of 0.1 M NaOH (tests for enolization/aldol condensation and allene isomerization).

    • Oxidative Stress: Add 10 µL of 3% H₂O₂ (tests for oxidative cleavage)[1].

  • Incubation: Incubate all stressed samples at 40°C for 24 hours.

  • Quenching & Analysis: Neutralize the acid/base samples. Inject 5 µL of each sample into an LC-MS system (C18 column, Water/MeCN gradient).

  • Validation: Compare the chromatograms against the control. If your standard storage sample begins to show peaks matching the Base Stress profile, your glassware is likely leaching basic silicates.

Protocol 2: Purification & Recovery of Degraded Material

Purpose: To salvage a degraded batch by exploiting the polarity differences between the intact molecule, hydrated methyl ketones, and aldol oligomers.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded, viscous sample in a minimal amount of dichloromethane (DCM).

  • Filtration: Pass the solution through a short pad of Celite to remove high-molecular-weight, insoluble polymeric aggregates.

  • Chromatography: Load the filtrate onto a silica gel column. Critical Step: Pre-treat the silica gel with 1% acetic acid in hexanes to neutralize basic sites and prevent on-column isomerization of the alkyne[3].

  • Elution: Elute using a gradient of Hexanes:Ethyl Acetate (starting at 95:5). The intact 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one will elute first, followed by the more polar hydrated methyl ketone derivatives.

  • Recovery: Pool the pure fractions (verified by TLC/KMnO₄ stain), evaporate the solvent under reduced pressure at < 30°C, and immediately purge the flask with Argon before transferring to a -20°C freezer[4].

References

  • Chalmers University of Technology. "A photolabile protection strategy for terminal alkynes." Chalmers Research. Available at:[Link][6]

  • Quora / Community Contributions. "Which would you expect to be more stable, an internal alkyne or terminal alkyne?" Chemistry Forums. Available at: [Link][3]

  • RSC Publishing. "Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors." MedChemComm. Available at:[Link][5]

Sources

Troubleshooting

Technical Support Center: Resolving Diastereomers of Substituted Spiro[4.5]decan-8-ones

Welcome to the technical support center for resolving diastereomers of substituted spiro[4.5]decan-8-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving diastereomers of substituted spiro[4.5]decan-8-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by the stereochemistry of these rigid, three-dimensional scaffolds. Spirocyclic frameworks like the spiro[4.5]decan-8-one core are of significant interest in drug discovery due to their ability to present substituents in well-defined spatial orientations, leading to improved potency and selectivity for biological targets.[1][2]

However, the synthesis of these complex molecules often yields mixtures of diastereomers. Because diastereomers possess different physical and chemical properties, their separation is a critical step, yet it can be far from trivial.[3] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate common issues and successfully isolate your desired stereoisomer.

Frequently Asked Questions & Troubleshooting Guide

This section directly addresses common experimental hurdles. We will explore the causality behind each problem and provide actionable solutions grounded in established chemical principles.

Part 1: Initial Strategy & Method Selection

Question: I've synthesized a substituted spiro[4.5]decan-8-one and have confirmed a mixture of two or more diastereomers. Where do I even begin with separation?

Answer: This is the most critical question. Your initial approach depends on the scale of your separation, the inherent properties of your diastereomers, and the available equipment. The two primary routes for diastereomer resolution are Chromatography and Crystallization-Based Methods .[4]

A logical decision-making process is essential to avoid wasting time and material. We recommend starting with a small-scale analytical assessment before committing to a preparative method.

Here is a workflow to guide your choice:

G start Start: Diastereomeric Mixture analytical_hplc Run Analytical HPLC/SFC (Achiral & Chiral Columns) start->analytical_hplc check_separation Baseline Separation Achieved? analytical_hplc->check_separation scale_up_chrom Scale-up to Preparative HPLC or SFC check_separation->scale_up_chrom  Yes   no_separation No or Poor Separation check_separation->no_separation  No   end_chrom Pure Diastereomers (via Chromatography) scale_up_chrom->end_chrom crystallization_path Explore Crystallization Methods no_separation->crystallization_path check_solid Is the Mixture Crystalline? crystallization_path->check_solid oiling_out Mixture is an Oil check_solid->oiling_out is_crystalline Yes, Solid check_solid->is_crystalline derivatization Consider Derivatization to a Crystalline Solid oiling_out->derivatization derivatization->is_crystalline check_epimerization Can the Stereocenter Epimerize Under Basic or Acidic Conditions? is_crystalline->check_epimerization classical_resolution Attempt Classical Resolution: 1. Fractional Crystallization 2. Diastereomeric Salt Formation (if acidic/basic handle exists) end_cryst Pure Diastereomer (via Crystallization) classical_resolution->end_cryst cidt Attempt Crystallization-Induced Diastereomer Transformation (CIDT) check_epimerization->cidt  Yes   no_epimerization No check_epimerization->no_epimerization cidt->end_cryst no_epimerization->classical_resolution CIDT_Workflow cluster_solution Solution Phase cluster_solid Solid Phase Diastereomer_A_sol Diastereomer A (soluble) Diastereomer_B_sol Diastereomer B (soluble) Diastereomer_A_sol->Diastereomer_B_sol Epimerization (Equilibrium K) Diastereomer_B_solid Diastereomer B (precipitates) Diastereomer_B_sol->Diastereomer_B_solid Crystallization (Less Soluble) caption Mechanism of Crystallization-Induced Diastereomer Transformation (CIDT).

Sources

Reference Data & Comparative Studies

Validation

Validating the mechanism of action for a novel spiro compound

Validating the Mechanism of Action for Novel Spiro Compounds: A Comparative Guide to MDM2-p53 Inhibitors As drug discovery pivots away from flat, two-dimensional aromatic rings toward molecules with higher three-dimensio...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action for Novel Spiro Compounds: A Comparative Guide to MDM2-p53 Inhibitors

As drug discovery pivots away from flat, two-dimensional aromatic rings toward molecules with higher three-dimensional complexity, spiro compounds have emerged as highly specific modulators of protein-protein interactions (PPIs). This guide provides a rigorous framework for validating the mechanism of action (MoA) of a novel spirooxindole-based inhibitor targeting the MDM2-p53 axis, objectively comparing its performance against the first-generation benchmark, Nutlin-3a.

Mechanistic Rationale: The 3D Advantage of Spirooxindoles

The tumor suppressor p53 is negatively regulated by the E3 ubiquitin ligase MDM2. The physical interaction between these two proteins is primarily mediated by three key amino acids on the N-terminal α-helix of p53 (Phe19, Trp23, and Leu26), which dock into a deep, hydrophobic pocket on the surface of MDM2[1].

First-generation inhibitors like Nutlin-3a (a cis-imidazoline scaffold) successfully bind this pocket with an affinity ( Kd​ ) of approximately 83 to 90 nM[2][3]. However, their relatively flat conformation limits the depth of hydrophobic engagement. In contrast, novel spirooxindole compounds (such as the SAR405838 class) utilize a rigid, orthogonal spirocyclic core. This inherent 3D geometry perfectly mimics the spatial projection of the Phe19, Trp23, and Leu26 residues while capturing additional hydrophobic contacts (e.g., via halogenated phenyl rings), achieving sub-nanomolar binding affinities ( Kd​ ~ 0.045 nM)[3][4].

MoA MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Degraded Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Stabilized/Activated Spiro Spirooxindole Inhibitor Spiro->MDM2 Blocks Binding Pocket

Fig 1: Spirooxindole MoA: Disrupting the MDM2-p53 axis to prevent p53 degradation.

Comparative Performance Data

To objectively evaluate a novel spirooxindole against Nutlin-3a, we must triangulate data across biophysical affinity, cellular potency, and intracellular target engagement. The table below summarizes the expected validation metrics.

MetricAssay MethodologyNutlin-3a (Reference)Novel Spirooxindole (SAR405838-class)Fold Improvement
Binding Affinity ( Kd​ ) Surface Plasmon Resonance (SPR)83 - 90 nM0.045 nM~1,900x
Cellular Potency ( IC50​ ) Cell Viability (SJSA-1 WT-p53)~1.5 µM~0.020 µM~75x
Target Engagement ( ΔTm​ ) Cellular Thermal Shift Assay (CETSA)+ 2.5 °C+ 7.8 °C3.1x Shift

Note: The discrepancy between biochemical affinity ( Kd​ ) and cellular potency ( IC50​ ) highlights the necessity of multi-modal validation; membrane permeability and intracellular protein binding inherently dampen cellular efficacy.

Self-Validating Experimental Protocols

As an application scientist, it is critical to design protocols that do not merely generate data, but actively prove their own validity through built-in causality and controls.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Binding

Causality Rationale: While endpoint assays (like TR-FRET) confirm binding, they cannot differentiate between a compound that binds quickly and leaves quickly versus one with a long residence time. SPR isolates the biophysical interaction, providing real-time association ( kon​ ) and dissociation ( koff​ ) rates. We immobilize the MDM2 protein rather than the small molecule to prevent steric hindrance that could artificially mask the binding pocket.

  • Sensor Chip Preparation: Dock His-tagged MDM2 (residues 1-118) onto an NTA (Nitrilotriacetic acid) sensor chip. Control: Leave one flow cell blank to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of the spirooxindole (0.01 nM to 10 nM) and Nutlin-3a (10 nM to 500 nM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Causality: Matching the DMSO concentration exactly between the running buffer and the analyte is critical to prevent massive bulk-shift artifacts.

  • Injection & Kinetics: Inject analytes at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations, followed by a 300-second dissociation phase.

  • Regeneration: Pulse with 350 mM EDTA to strip the His-MDM2 from the chip, ensuring a pristine surface for the next cycle.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Rationale: A compound may exhibit picomolar affinity in SPR but fail completely in vivo due to poor membrane permeability or competitive binding with intracellular proteins. CETSA bridges this gap. It relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state. By heating intact cells, we can prove that the drug physically engages the target inside the living cell by observing a rightward shift in the protein's melting curve ( Tm​ )[5][6].

  • Cell Treatment: Seed SJSA-1 cells (wild-type p53, MDM2 amplified) in two flasks. Treat Flask A with 1 µM Spirooxindole and Flask B with vehicle (0.1% DMSO) for 2 hours. Control: Use a p53-null cell line (e.g., Saos-2) in parallel to confirm that any downstream phenotypic toxicity is strictly p53-dependent.

  • Thermal Challenge: Aliquot the intact cells into PCR tubes. Subject the tubes to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler. Causality: Heating induces protein unfolding and aggregation. The intact cell membrane ensures the drug-target equilibrium is maintained in its native physiological environment during the challenge.

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes. Causality: Centrifugation pellets the denatured, aggregated proteins. Only the stabilized, folded MDM2 remains in the soluble supernatant.

  • Detection: Analyze the soluble fractions via Western Blot using an anti-MDM2 antibody. Quantify band intensities to plot the melting curves and calculate the ΔTm​ .

CETSA Incubate 1. Intact Cell Incubation Heat 2. Thermal Challenge (40-70°C) Incubate->Heat Lyse 3. Cell Lysis & Centrifugation Heat->Lyse Detect 4. Soluble Fraction Detection Lyse->Detect Analyze 5. Tm Shift Analysis Detect->Analyze

Fig 2: CETSA Workflow: Validating intracellular target engagement via thermal stabilization.

Conclusion

Validating a novel spiro compound requires moving beyond simple viability assays. By combining the precise kinetic profiling of SPR with the physiological relevance of CETSA, researchers can definitively prove that the superior 3D architecture of spirooxindoles translates into highly specific, sub-nanomolar target engagement. This multi-tiered, self-validating approach ensures high confidence in the mechanism of action before advancing candidates into costly in vivo efficacy models.

References

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modul
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement Source: bioRxiv
  • Mechanistic Role of the Mdm2/MdmX Lid Domain in Regulating Their Interactions with p53 Source: MDPI
  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Springer N
  • SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression Source: AACR Journals
  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors)

Sources

Comparative

Bridging the Gap: A Guide to the Cross-Validation of Spectroscopic Data with Theoretical Calculations

An In-Depth Technical Guide For researchers, scientists, and drug development professionals, the synergy between experimental spectroscopy and theoretical calculations is not merely a confirmatory step; it is a powerful...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the synergy between experimental spectroscopy and theoretical calculations is not merely a confirmatory step; it is a powerful validation loop that deepens our understanding of molecular structure and function. Experimental spectra provide a real-world snapshot of a molecule's behavior, while theoretical calculations offer a window into the underlying quantum mechanical principles governing that behavior. When these two domains are rigorously compared and cross-validated, they create a self-correcting system that enhances the reliability of both.

This guide provides an in-depth exploration of the methodologies, causal reasoning, and best practices for the cross-validation of spectroscopic data. We will move beyond a simple checklist of procedures to explain the causality behind experimental and computational choices, ensuring a robust and trustworthy validation workflow.

The Foundational Pillars: Experimental Integrity and Theoretical Rigor

The success of any cross-validation effort hinges on the quality of its two inputs: the experimental spectrum and the theoretical model. An error or artifact in one will inevitably lead to a misleading comparison.

The Experimental Spectrum: The Ground Truth

The experimental spectrum is the empirical benchmark against which all theoretical models are judged. Its integrity is paramount.

Key Experimental Considerations:

  • Instrument Calibration: Regular and thorough validation of the spectrophotometer is non-negotiable. For UV-Vis, this includes checks for wavelength accuracy using standards like holmium oxide filters and absorbance accuracy with potassium dichromate solutions.[1]

  • Sample Purity and Preparation: The presence of impurities, residual solvent, or unintended isomers can introduce spectral artifacts that are not accounted for in the theoretical model of a single, isolated molecule.

  • Environmental Control: Factors like temperature, pH, and solvent choice can significantly influence spectra. For instance, hydrogen bonding in a protic solvent can broaden O-H stretching bands in an infrared (IR) spectrum.[2] These conditions must be precisely recorded and, where possible, modeled in the theoretical calculations.

The Theoretical Spectrum: The Idealized Model

Computational spectroscopy provides a calculated spectrum based on a proposed molecular structure. The accuracy of this prediction is directly tied to the chosen level of theory and the accurate representation of the experimental environment.

Choosing the Right Level of Theory: The selection of a computational method involves a critical balance between accuracy and computational cost.[3]

  • Density Functional Theory (DFT): This is the workhorse for many spectroscopic predictions due to its excellent balance of cost and accuracy. Hybrid functionals like B3LYP are widely used for calculating vibrational frequencies, NMR chemical shifts, and other properties.[2][4]

  • Ab Initio Methods: Methods like Hartree-Fock (HF) and more advanced correlated methods like Coupled Cluster (e.g., CCSD(T)) offer higher accuracy but at a significantly greater computational expense. They are often used for benchmarking smaller systems.[3]

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation. Larger, more flexible basis sets (e.g., triple-zeta with polarization and diffuse functions like 6-311+G(d,p)) generally yield more accurate results but increase calculation time.[4]

The choice is not arbitrary; it is dictated by the property being investigated and the nature of the molecule. For example, calculating hyperfine coupling constants in Electron Paramagnetic Resonance (EPR) spectroscopy for transition metal complexes may require functionals that properly account for spin-orbit coupling.[5]

Table 1: Comparison of Common Spectroscopic Techniques and Their Theoretical Counterparts

Spectroscopic TechniqueInformation ObtainedExperimental Strengths & ChallengesCommon Theoretical MethodsKey Parameters to Compare
Infrared (IR) / Raman Vibrational modes (bond stretches, bends), functional groups.[6]S: High structural sensitivity, "fingerprint" region for identification.[6] C: Solvent interference, sample preparation.DFT (e.g., B3LYP), MP2Vibrational frequencies (cm⁻¹), Intensities, Raman depolarization ratios.
NMR Nuclear spin environment, connectivity, 3D structure.S: Unparalleled for solution-state structure. C: Low sensitivity, complex spectra for large molecules.DFT with GIAO methodChemical shifts (ppm)[7][8], Coupling constants (Hz), NOEs.
UV-Vis Electronic transitions (e.g., π→π*), conjugation.[9]S: High sensitivity, good for quantitative analysis (Beer's Law).[10] C: Broad, often featureless spectra.TD-DFT (Time-Dependent DFT)[11]Absorption maxima (λ_max), Oscillator strengths, Molar absorptivity.
EPR / ESR Presence and environment of unpaired electrons.[12]S: Highly specific for paramagnetic species. C: Requires specialized equipment, often low temperatures.DFT, Multireference methodsg-values, Hyperfine coupling constants (A)[5][13], Linewidths.

The Unified Cross-Validation Workflow

A robust cross-validation protocol is an iterative process of comparison and refinement. Discrepancies are not failures but opportunities to improve either the structural hypothesis or the theoretical model.

G cluster_exp Experimental Domain cluster_theory Theoretical Domain Exp_Acquire 1. Acquire High-Quality Experimental Spectrum Exp_Process 2. Experimental Pre-Processing (Baseline Correction, Normalization) Exp_Acquire->Exp_Process Compare 6. Quantitative & Qualitative Comparison Exp_Process->Compare Theory_Geo 3. Propose Structure & Optimize Geometry Theory_Calc 4. Calculate Spectrum (Select Level of Theory) Theory_Geo->Theory_Calc Theory_Process 5. Theoretical Post-Processing (Scaling, Broadening) Theory_Calc->Theory_Process Theory_Process->Compare Validate 7. Validation Assessment Compare->Validate Refine 8. Refine & Iterate Validate->Refine Discrepancy Noted Conclusion Validated Structure & Confident Assignment Validate->Conclusion Good Agreement Refine->Theory_Geo Revise Structure or Level of Theory

Step-by-Step Methodology

1. Acquire High-Quality Experimental Spectrum:

  • Protocol: Follow best practices for your specific spectroscopic technique. Ensure the instrument is calibrated[1] and the sample is of the highest possible purity. Record all experimental parameters (solvent, temperature, concentration) meticulously.

2. Experimental Pre-Processing:

  • Rationale: Raw experimental data often contains artifacts like baseline drift or scattering effects that are not present in theoretical calculations. These must be corrected to ensure a fair comparison.

  • Protocol:

    • Apply a baseline correction algorithm if necessary.

    • Normalize the spectra to a common scale (e.g., setting the most intense peak to 1 or normalizing the total area).

    • For UV-Vis spectra, it may be necessary to transform the data from wavelength to an energy scale (e.g., electron volts) for a more direct comparison with theoretical transition energies.[14]

3. Propose Structure & Optimize Geometry:

  • Rationale: The calculated spectrum is exquisitely sensitive to the input molecular geometry. An inaccurate bond length or angle will lead to significant errors. Even structures from X-ray crystallography may not represent the lowest energy conformation in solution.[4] Therefore, a geometry optimization at the chosen level of theory is a critical first step.

  • Protocol:

    • Build an initial 3D structure of your molecule.

    • Perform a geometry optimization calculation using your selected quantum chemical software (e.g., Gaussian, ORCA, Q-Chem). This finds the lowest energy conformation of the molecule in the gas phase or with a solvent model.

4. Calculate Spectroscopic Properties:

  • Protocol: Using the optimized geometry, perform the relevant calculation:

    • For IR/Raman: A frequency calculation.

    • For NMR: A shielding tensor calculation (e.g., using the GIAO method).[8]

    • For UV-Vis: A time-dependent (TD-DFT) calculation for excited states.[11]

    • For EPR: Calculations for g-tensors and hyperfine coupling constants.[5]

5. Theoretical Post-Processing:

  • Rationale: Raw theoretical outputs are typically "stick spectra" (lines at specific frequencies) and may have systematic errors. They must be processed to resemble the broadened, continuous nature of experimental spectra.

  • Protocol:

    • Frequency Scaling (for Vibrational Spectra): DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. It is standard practice to apply a uniform scaling factor (e.g., ~0.96-0.98 for B3LYP) to the calculated frequencies to improve agreement with experimental data.[15]

    • Broadening: Apply a line-shape function (e.g., Gaussian or Lorentzian) to the calculated stick spectra to simulate the experimental peak shapes.

    • Referencing (for NMR): Calculated isotropic shielding values (σ) must be converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory. The formula used is: δ_sample = σ_ref - σ_sample.[8]

6. Quantitative and Qualitative Comparison:

  • Rationale: The comparison should be objective and multifaceted. Visual inspection is useful but should be supported by quantitative metrics.

  • Protocol:

    • Qualitative: Overlay the processed theoretical spectrum on the processed experimental spectrum. Do the peak positions, relative intensities, and overall patterns align?

    • Quantitative: Calculate similarity metrics to objectively assess the goodness of fit.

Table 2: Key Metrics for Quantitative Spectral Comparison

MetricDescriptionWhen to UseCautions
Root Mean Square Error (RMSE) Measures the average magnitude of the errors between calculated and experimental peak positions or shifts.Excellent for assessing the accuracy of peak positions (e.g., NMR chemical shifts, IR frequencies).Highly sensitive to outliers. A single poorly predicted peak can inflate the RMSE.
Mean Absolute Error (MAE) The average of the absolute differences between predicted and actual values.Similar to RMSE but less sensitive to large outliers. Provides a straightforward interpretation of the average error.Does not indicate the direction of the errors (i.e., systematic over- or under-estimation).
Pearson Correlation Coefficient (r) Measures the linear correlation between the two spectra (treated as vectors of intensity values). Values range from -1 to +1.Useful for assessing the overall similarity in spectral shape and pattern, especially for complex spectra.[16]A high correlation can be achieved even if there is a systematic offset in peak positions.
Coefficient of Determination (R²) The square of the Pearson coefficient, indicating the proportion of the variance in the experimental data that is predictable from the theoretical data.Commonly used in regression analysis, for example, when plotting calculated vs. experimental chemical shifts.[17]Can be misleading if the number of data points is small.

7. Validation Assessment:

  • Good Agreement: If the qualitative and quantitative comparisons are strong, the theoretical model validates the experimental structure and assignments. This provides a high degree of confidence in the results.[2]

  • Discrepancy: If there is poor agreement, a systematic investigation is required.

8. Refine and Iterate:

  • Rationale: Disagreement is a diagnostic tool. The goal is to understand its source.

  • Protocol:

    • Revisit the Structure: Could there be a different isomer, tautomer, or conformer present in the experiment? Theoretical calculations can be used to model these alternatives and see which one provides a better fit.

    • Revisit the Level of Theory: Is the chosen method or basis set inadequate for this system? For example, a simple DFT functional might fail for a molecule with significant multireference character.

    • Revisit Environmental Effects: Was the neglect of solvent effects a critical omission? Re-run calculations using an implicit or explicit solvent model.

    • This iterative refinement process is the core of a self-validating system, where theory and experiment mutually correct each other, ultimately converging on a more accurate molecular picture.[7]

Choosing the Right Tools: Software and Resources

A wide array of software is available for performing these calculations and analyses.

Quantum Chemistry Packages:

  • Gaussian: A widely used commercial package with a comprehensive set of features for calculating a broad range of spectroscopic properties.

  • ORCA: A powerful and free (for academic use) quantum chemistry program, particularly strong in EPR and open-shell systems.

  • Q-Chem: A comprehensive commercial software package for quantum chemistry.

  • Quantum Espresso / SIESTA: Free, open-source codes primarily for periodic systems (crystals, surfaces), capable of calculating vibrational spectra.[18]

Spectral Analysis and Visualization:

  • Many quantum chemistry packages include their own visualization tools (e.g., GaussView).

  • Third-party software like SpectroChemPy (Python-based) and various data analysis platforms (e.g., Origin, Python libraries like Matplotlib) can be used for processing and comparing spectra.

G cluster_inputs Primary Inputs cluster_choices Methodology Choices Molecule Molecular System (Size, Complexity) Method Level of Theory (DFT, HF, MP2, CC) Molecule->Method Property Spectroscopic Property (NMR, IR, UV-Vis) Property->Method Resources Computational Resources (CPU Time, Memory) Resources->Method Basis Basis Set (Pople, Dunning, etc.) Method->Basis Env Environmental Model (Gas Phase, Implicit/Explicit Solvent) Method->Env Accuracy Desired Accuracy Basis->Accuracy Env->Accuracy Result Reliable Theoretical Spectrum for Validation Accuracy->Result

Conclusion: From Comparison to Insight

The cross-validation of spectroscopic data with theoretical calculations is an indispensable part of modern chemical and pharmaceutical research. It elevates spectral interpretation from a pattern-matching exercise to a rigorous, physics-based structural assignment. By embracing an iterative workflow grounded in high-quality experimental data and well-chosen theoretical models, researchers can validate their structural hypotheses, gain deeper insight into molecular properties, and make decisions with a much higher degree of confidence. This synergy transforms two powerful, independent techniques into a single, self-validating system for molecular discovery and characterization.

References

  • Hait, D., et al. (2008). Quantum chemical 13Cα chemical shift calculations for protein NMR structure determination, refinement, and validation. PNAS. [Link]

  • Kumar, S., et al. (2017). A Comparison between Experimental and Theoretical Spectroscopic Data of Ofloxacin. Journal of Applicable Chemistry. [Link]

  • Vícha, J., et al. (2011). Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt2+ and Au3+ Complexes. Inorganic Chemistry. [Link]

  • Novilet. (n.d.). EPR Data Interpretation: Key Concepts and Approaches. Novilet. [Link]

  • Do, Q. N., et al. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). Comparison between experimental and theoretical difference spectra. ResearchGate. [Link]

  • Theoretical Spectroscopy Group. (n.d.). Tools. Theoretical Spectroscopy Group. [Link]

  • Tuna, F., et al. (2010). Experimental and Theoretical Comparison of the O K-Edge Nonresonant Inelastic X-ray Scattering and X-ray Absorption Spectra of NaReO4. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Comparison between experimental and theoretical spectroscopic factors. ResearchGate. [Link]

  • ResearchGate. (2013). What software to use for Raman and IR theoretical modes?. ResearchGate. [Link]

  • ResearchGate. (2021). Calculating the vibrational spectra of molecules: An introduction for experimentalists with contemporary examples. ResearchGate. [Link]

  • FOSS For Spectroscopy. (n.d.). GitHub Pages. [Link]

  • Stack Exchange. (2023). Theoretical calculation of Electron Paramagnetic Resonance (EPR) spectra. Physics Stack Exchange. [Link]

  • Wang, B., & Li, J. (2012). Errors in the Calculation of 27Al Nuclear Magnetic Resonance Chemical Shifts. Molecules. [Link]

  • Prism Computational Sciences, Inc. (n.d.). Prism Computational Sciences, Inc.. [Link]

  • Fiveable. (2023). Validation of computational results with experimental data. Fiveable. [Link]

  • ResearchGate. (n.d.). Computational Spectroscopy: Methods, Experiments and Applications. ResearchGate. [Link]

  • Hedegård, E. D., et al. (2013). Validating and Analyzing EPR Hyperfine Coupling Constants with Density Functional Theory. The Journal of Physical Chemistry A. [Link]

  • Puzzarini, C., & Barone, V. (2020). Accuracy Meets Interpretability for Computational Spectroscopy by Means of Hybrid and Double-Hybrid Functionals. Frontiers in Chemistry. [Link]

  • LibreTexts Chemistry. (n.d.). Vibrational Spectroscopy. LibreTexts. [Link]

  • LibreTexts Chemistry. (2023). EPR - Theory. LibreTexts. [https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Trate/03%253A_Electron_Paramagnetic_Resonance_(EPR)Spectroscopy/3.01%253A_EPR-Theory]([Link]

  • Avantes. (n.d.). Panorama© Software. Avantes. [Link]

  • Camilloni, C., et al. (2012). Protein Structure Validation Using Side-Chain Chemical Shifts. Journal of the American Chemical Society. [Link]

  • Spectroscopy Online. (2024). Advanced Computational Methods in Spectroscopy: A Q&A Guide. Spectroscopy Online. [Link]

  • Kall, L., et al. (2015). Testing and Validation of Computational Methods for Mass Spectrometry. Journal of Proteome Research. [Link]

  • University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool. [Link]

  • Fiveable. (2024). 18.3 Vibrational spectroscopy. Fiveable. [Link]

  • Tumas, S., et al. (2021). Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Similarity metrics between experimental and simulated spectra. ResearchGate. [Link]

  • Wiley Online Library. (n.d.). The Interpretation of EPR Parameters. Wiley. [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

  • Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Jurnal UPI. [Link]

  • Guido, C. A., et al. (2013). Insights for an Accurate Comparison of Computational Data to Experimental Absorption and Emission Spectra: Beyond the Vertical Transition Approximation. Journal of Chemical Theory and Computation. [Link]

  • YouTube. (2021). Introduction to Vibrational Spectroscopy. YouTube. [Link]

  • ResearchGate. (n.d.). Proportion of cross-validation strategies used in the reviewed articles. ResearchGate. [Link]

  • Westad, F. (2021). A retrospective look at cross model validation and its applicability in vibrational spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

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  • Reddit. (2018). How to Compare Experimental data with Theory?. Reddit. [Link]

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  • Dialnet. (n.d.). VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS. Dialnet. [Link]

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Validation

Head-to-head comparison of different synthetic routes to spiro[4.5]decanone cores

The spiro[4.5]decane framework is a privileged, three-dimensional structural motif ubiquitous in bioactive natural products—such as the acorane sesquiterpenes (e.g., acorenone, gleenol)—and modern pharmaceutical candidat...

Author: BenchChem Technical Support Team. Date: March 2026

The spiro[4.5]decane framework is a privileged, three-dimensional structural motif ubiquitous in bioactive natural products—such as the acorane sesquiterpenes (e.g., acorenone, gleenol)—and modern pharmaceutical candidates, including Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors[1]. The defining feature of this scaffold is a sterically congested quaternary carbon shared by a five- and a six-membered ring. Constructing this core requires methodologies that not only overcome significant steric hindrance but also establish the quaternary center with absolute stereocontrol[2].

As drug discovery increasingly pivots toward complex, sp3-rich architectures to improve target specificity and clinical success rates, selecting the optimal synthetic route for spirocyclic cores is critical. This guide provides an objective, head-to-head comparison of three distinct, field-proven synthetic strategies for constructing spiro[4.5]decanone cores: Gold(I)-Catalyzed Enyne Cyclization , Claisen Rearrangement coupled with Ring-Closing Metathesis (RCM) , and Photochemical [2+2] Cycloaddition .

Route 1: Gold(I)-Catalyzed Enyne Cascade Cyclization

Best for: Atom-economical, single-step construction of complex functionalized cores.

The application of homogeneous gold catalysis has revolutionized the synthesis of complex carbocycles. This modern strategy leverages the unique carbophilic Lewis acidity of Gold(I) to orchestrate a cascade reaction, forming the spirocyclic system in a single step under mild conditions[3].

Mechanistic Causality

The reaction is initiated by the π-activation of an alkyne moiety within a 1,6-enyne precursor by the cationic Au(I) catalyst. This activation triggers a 5-exo-dig nucleophilic attack by the tethered alkene, generating a highly reactive cyclopropyl gold carbene intermediate. To relieve the strain of the cyclopropane ring, the system undergoes a semipinacol-type 1,2-alkyl shift (ring expansion), seamlessly delivering the spiro[4.5]decanone core while regenerating the gold catalyst[4].

G A 1,6-Enyne Precursor B Au(I) π-Activation A->B JohnPhosAuCl C Cyclopropyl Gold Carbene B->C 5-exo-dig cyclization D Semipinacol Rearrangement (1,2-Alkyl Shift) C->D E Spiro[4.5]decanone Core D->E -Au(I)

Caption: Mechanistic pathway of the Gold(I)-catalyzed enyne cascade cyclization.

Self-Validating Experimental Protocol
  • Reagents: 1,6-enyne precursor (1.0 equiv), JohnPhosAuCl (5 mol%), NaBARF (5 mol%), anhydrous 1,2-dichloroethane (DCE).

  • Causality of Reagents: JohnPhosAuCl is selected because the bulky biaryl phosphine ligand stabilizes the cationic gold intermediate, preventing catalyst aggregation and deactivation. NaBARF acts as a chloride scavenger; its non-coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion dramatically increases the electrophilicity of the gold center.

  • Step-by-Step:

    • In a flame-dried Schlenk flask under argon, dissolve JohnPhosAuCl and NaBARF in anhydrous DCE. Stir for 10 minutes at room temperature to generate the active cationic gold species (solution turns slightly yellow).

    • Add the 1,6-enyne precursor dropwise as a solution in DCE.

    • Stir at room temperature.

  • Validation Checkpoint: Monitor the reaction via TLC (UV/KMnO4) and IR spectroscopy. The disappearance of the terminal alkyne stretch (~2100 cm⁻¹) confirms complete consumption of the starting material. Post-purification, ¹H NMR must show the absence of alkyne/alkene protons and the emergence of upfield multiplet signals characteristic of the spirocyclic sp3 protons.

Route 2: Claisen Rearrangement / Ring-Closing Metathesis (RCM)

Best for: Highly predictable diastereocontrol and convergent synthesis.

This two-step sequence is a hallmark of strategic predictability in total synthesis, having been successfully deployed in the formal synthesis of acorone, isoacorones, and gleenol[2].

Mechanistic Causality

The strategy relies on a[3,3]-sigmatropic (Claisen) rearrangement of a cyclohexanone-derived allyl vinyl ether (or bicyclic dihydropyran). The reaction is thermodynamically driven by the formation of a strong C=O double bond at the expense of a C-O single bond. Because the rearrangement proceeds through a highly ordered, chair-like transition state, the existing stereocenters dictate the facial approach, establishing the new quaternary spiro center with near-perfect diastereoselectivity[2]. Subsequent treatment with a ruthenium carbene catalyst (Grubbs' catalyst) drives a Ring-Closing Metathesis (RCM) to form the five-membered spiro ring, driven entropically by the evolution of ethylene gas.

G A Cyclohexanone-β-ketoester Derivative B [3,3]-Sigmatropic (Claisen) Rearrangement A->B Heat (175 °C) C Quaternary Stereocenter Intermediate (Diallyl) B->C Chair-like TS D Ring-Closing Metathesis (RCM) C->D Grubbs II Catalyst E Spiro[4.5]dec-1-en-6-one D->E Ethylene release

Caption: Workflow of the Claisen rearrangement and Ring-Closing Metathesis strategy.

Self-Validating Experimental Protocol
  • Reagents: Diallyl/alkenyl precursor, Toluene, Grubbs 2nd Generation Catalyst (5 mol%), anhydrous Dichloromethane (DCM).

  • Step-by-Step:

    • Claisen Rearrangement: Dissolve the precursor in anhydrous toluene and heat in a sealed tube at 175 °C for 24 hours. Cool and concentrate.

    • Validation Checkpoint 1: IR spectroscopy of the crude mixture should reveal a strong, new carbonyl stretch (~1710 cm⁻¹), validating the [3,3]-shift.

    • RCM: Dissolve the crude intermediate in anhydrous DCM at high dilution (0.01 M) to prevent intermolecular cross-metathesis. Degas the solution by bubbling argon for 15 minutes.

    • Add Grubbs 2nd Generation Catalyst and reflux for 4 hours.

  • Validation Checkpoint 2: The visual evolution of gas (ethylene) indicates active metathesis. Post-reaction ¹H NMR will confirm success via the loss of terminal vinyl protons (δ 4.9-5.2 ppm) and the appearance of internal cyclic olefin protons (δ 5.5-5.8 ppm).

Route 3: Photochemical [2+2] Cycloaddition & Rearrangement

Best for: Accessing highly strained intermediates and classic natural product frameworks.

The De Mayo-type photochemical [2+2] cycloaddition is a robust, classic approach that has been historically vital for accessing structures analogous to acorenone[5].

Mechanistic Causality

Irradiation of a 2-cyclopentenone derivative with UV light promotes an electron to the singlet excited state, which rapidly undergoes intersystem crossing to a longer-lived triplet state. This triplet enone reacts with an alkene via a [2+2] cycloaddition to form a highly strained cyclobutane intermediate. The inherent ring strain of the cyclobutane (~26 kcal/mol) provides the thermodynamic driving force for a subsequent base- or acid-catalyzed retro-aldol or ring expansion, relaxing the system into the desired spiro[4.5]decan-7-one skeleton[6].

G A 2-Cyclopentenone + Alkene B Photochemical [2+2] Cycloaddition A->B hν (λ > 300 nm) C Strained Cyclobutane Intermediate B->C Low Temp (-70°C) D Retro-Aldol / Ring Expansion C->D Base (NaOMe) E Spiro[4.5]decan-7-one D->E Strain Release

Caption: Photochemical [2+2] cycloaddition and subsequent ring expansion pathway.

Self-Validating Experimental Protocol
  • Reagents: 2-cyclopentenone (1.0 equiv), alkene (2.0 equiv), acetone, NaOMe/MeOH.

  • Causality of Reagents: Acetone serves as both the solvent and a triplet sensitizer. Conducting the reaction at -70 °C minimizes thermal side reactions and enone polymerization.

  • Step-by-Step:

    • Dissolve the enone and alkene in acetone. Vigorously bubble nitrogen through the solution for 30 minutes. Note: Deoxygenation is critical, as triplet oxygen will quench the excited enone state.

    • Irradiate with a high-pressure mercury lamp (λ > 300 nm) at -70 °C until the enone is consumed.

    • Validation Checkpoint 1: Monitor via GC-MS, as the cycloadduct and starting materials often co-elute on TLC.

    • Treat the crude cycloadduct with NaOMe in MeOH at room temperature to induce ring expansion.

  • Validation Checkpoint 2: IR spectroscopy will show a shift in the carbonyl stretch from the highly strained cyclobutanone/cyclopentanone region (>1740 cm⁻¹) to the relaxed cyclohexanone region (~1715 cm⁻¹).

Quantitative Comparison of Synthetic Routes

To aid in route selection, the following table synthesizes the quantitative performance metrics and operational parameters of each methodology based on recent literature[4][5].

Synthetic RouteKey TransformationTypical Yield (Core)Diastereoselectivity (dr)ScalabilityKey Operational Advantage
Gold(I) Cascade Enyne Cyclization / Semipinacol75–90%High (up to >20:1)Moderate (Gram-scale)Highest atom economy; single-step core formation.
Claisen / RCM [3,3]-Sigmatropic / Metathesis60–85% (over 2 steps)Excellent (Predictable via Chair TS)HighModular, highly predictable stereochemistry.
Photochemical [2+2] Cycloaddition / Expansion40–65%ModerateLow to ModerateDirect access to complex bridged intermediates.

Conclusion

The selection of a synthetic route to a spiro[4.5]decanone core must be dictated by the specific structural requirements of the target molecule.

  • For discovery chemistry requiring rapid, atom-economical access to diverse spirocyclic libraries (e.g., for PHD inhibitor screening), the Gold(I)-Catalyzed Enyne Cascade is unparalleled in its efficiency.

  • When targeting complex natural products where absolute stereocontrol of the quaternary center is non-negotiable (e.g., gleenol or acorone total synthesis), the Claisen/RCM approach remains the gold standard due to its predictable transition states.

  • Finally, the Photochemical [2+2] route, while less scalable due to specialized equipment requirements, offers unique disconnections for highly strained or bridged architectures.

References

  • Total syntheses of natural products containing spirocarbocycles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Construction of spiro[4.5]decane via ring-closing metathesis reaction: Formal synthesis of acorone and isoacorones Source: Indian Journal of Chemistry URL:[Link]

  • A Gold(I)‐Catalyzed Cyclization/Semipinacol Rearrangement Cascade of 1,6‐Enynes to Access Spiro[4.5]decanes Source: ResearchGate URL:[Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative Guide: Metabolic Stability of Spiro[4.5]decanone Derivatives in Drug Design

As the pharmaceutical industry continues to "escape from flatland," the incorporation of three-dimensional, sp3-rich architectures has become a cornerstone of modern drug design. Among these, the spiro[4.5]decanone scaff...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry continues to "escape from flatland," the incorporation of three-dimensional, sp3-rich architectures has become a cornerstone of modern drug design. Among these, the spiro[4.5]decanone scaffold and its heteroatom derivatives stand out as privileged structures. By replacing planar, electron-rich aromatic rings with rigid spirocycles, medicinal chemists can significantly reduce cytochrome P450 (CYP450) liabilities, improve solubility, and fine-tune target selectivity.

This guide provides an objective, data-driven comparison of the metabolic stability of various spiro[4.5]decanone derivatives and details a self-validating in vitro protocol for quantifying their microsomal clearance.

Mechanistic Rationale: Why Spirocycles Enhance Stability

The metabolic vulnerability of a drug candidate is heavily dictated by its three-dimensional conformation and electron density. Traditional flat aromatic scaffolds are highly susceptible to CYP450-mediated epoxidation and hydroxylation.

Spiro[4.5]decanones circumvent these liabilities through two primary mechanisms:

  • Steric Shielding: The orthogonal arrangement of the two rings at the spiro carbon creates a bulky 3D microenvironment that physically restricts the CYP450 catalytic heme iron from accessing vulnerable C-H bonds.

  • Electronic Deactivation: The lack of extended π-conjugation in the saturated carbocyclic/heterocyclic rings prevents the formation of reactive arene oxide intermediates.

G Flat Planar Aromatic Rings (High CYP Liability) Oxidation Rapid Oxidative Metabolism Flat->Oxidation Exposed C-H Bonds Spiro Spiro[4.5]decanone Core (High Fsp3 Fraction) Steric Steric Shielding & Conformational Rigidity Spiro->Steric 3D Architecture Stable Enhanced Metabolic Stability (Long t1/2) Steric->Stable Blocks CYP Access

Mechanism of CYP450 evasion via spirocyclic scaffold incorporation.

Comparative Analysis of Key Derivatives

The exact nature of the spiro[4.5]decanone derivative—specifically the placement of heteroatoms and halogens—profoundly impacts its metabolic fate.

A. 2,8-Diaza-spiro[4.5]decan-1-ones

Originally developed to optimize GlyT1 inhibitors, the transition from highly basic triazaspiropiperidines to yielded dramatic improvements in rodent pharmacokinetic profiles[1]. The inclusion of the lactam carbonyl (decan-1-one) reduces the overall basicity of the adjacent nitrogens, directly mitigating rapid N-dealkylation pathways that plague simpler piperidine systems[1]. Similar stability profiles were observed when this scaffold was adapted for WNT signaling inhibitors, showing robust half-lives in both human and mouse liver microsomes[2].

B. Fluorinated Azaspiro[4.5]decanones

The strategic addition of fluorine is a classic metabolic block. In derivatives like, the gem-difluoro group exerts a powerful inductive electron-withdrawing effect[3]. This local reduction in electron density strongly deactivates the adjacent sp3 carbons against CYP-mediated hydroxylation, pushing the intrinsic clearance ( CLint​ ) to near-zero levels while simultaneously boosting membrane permeability[3].

C. Carbocyclic Spiro[4.5]decanones

Pure carbocyclic spiro[4.5]decanones (where the decanone ring lacks heteroatoms) have been successfully deployed as for anemia therapy[4]. The saturated hydrocarbon ring resists epoxidation, and when matched with the correct dihedral angle for target binding, these compounds exhibit prolonged half-lives ( t1/2​>60 min) in human liver microsomes (HLMs)[4].

Quantitative Data Summary
Derivative ScaffoldApplication / TargetHLM Intrinsic Clearance ( CLint​ , µL/min/mg)HLM Half-life ( t1/2​ , min)Key Structural Advantage
Triazaspiropiperidine (Baseline)GlyT1 Inhibitor> 80.0< 15.0N/A (Highly basic, rapid N-dealkylation)
2,8-Diaza-spiro[4.5]decan-1-one GlyT1 / WNT Inhibitor< 20.0> 60.0Steric shielding; reduced basicity of piperidine nitrogen.
8,8-Difluoro-2-azaspiro[4.5]decan-1-one Synthetic Building Block< 15.0> 80.0Gem-difluoro group inductively blocks local CYP oxidation.
Spiro[4.5]decanone PHD2 Inhibitor< 25.0> 60.0Saturated carbocycle resists epoxidation and hydroxylation.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To accurately benchmark the metabolic stability of new spiro[4.5]decanone derivatives, researchers must utilize a self-validating in vitro assay. The following protocol uses Human Liver Microsomes (HLMs) and is designed to definitively isolate CYP450-mediated clearance from chemical instability.

G Prep 1. Assay Preparation HLM + 1 µM Test Compound PreInc 2. Pre-Incubation (37°C) Establish Thermal Equilibrium Prep->PreInc NADPH 3. Reaction Initiation Add 1 mM NADPH Cofactor PreInc->NADPH Quench 4. Time-Point Quenching Ice-Cold MeCN + IS NADPH->Quench Centrifuge 5. Protein Precipitation Centrifuge at 4000 rpm Quench->Centrifuge LCMS 6. LC-MS/MS Analysis Quantify % Compound Remaining Centrifuge->LCMS

Step-by-step workflow for in vitro microsomal stability assessment.

Step-by-Step Methodology & Causality

Step 1: Assay Preparation

  • Action: Prepare a reaction mixture containing 0.5 mg/mL HLMs and 1 µM of the spiro[4.5]decanone test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Causality: Utilizing a test compound concentration of 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ) for most CYP enzymes. This guarantees that the rate of metabolism follows first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance ( CLint​ ).

Step 2: Pre-Incubation

  • Action: Incubate the mixture in a shaking water bath at 37°C for 5 minutes prior to adding the cofactor.

  • Causality: Highly lipophilic spirocycles often exhibit non-specific binding to microsomal proteins. Pre-incubation establishes thermal equilibrium and allows this binding to stabilize, preventing artificial drops in compound concentration at the T=0 time point.

Step 3: Reaction Initiation & The Self-Validating Control

  • Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Crucially, run a parallel control sample where buffer is added instead of NADPH (Minus-NADPH Control).

  • Causality: NADPH is the obligate electron donor for CYP450 enzymes. If the compound degrades in the active sample but remains stable in the Minus-NADPH control, you have definitively proven that clearance is CYP-mediated. If degradation occurs in both, the spirocycle is suffering from chemical instability or non-CYP enzymatic cleavage (e.g., esterases/amidases).

Step 4: Time-Point Quenching

  • Action: At designated intervals (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the desired second. The internal standard corrects for any volumetric pipetting errors or matrix ionization suppression during downstream mass spectrometry.

Step 5: Protein Precipitation & LC-MS/MS Analysis

  • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the clean supernatant for LC-MS/MS analysis to quantify the percentage of parent compound remaining over time.

  • Causality: Removing precipitated proteins is mandatory to prevent LC column clogging and source contamination in the mass spectrometer, ensuring high-fidelity quantitative data.

References

  • Alberati, D., et al. "Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors with improved metabolic stability." Bioorganic & Medicinal Chemistry Letters (2006).[Link]

  • Holt-Martyn, J., et al. "Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors." Chemical Communications (2019).[Link]

  • Wang, Y., et al. "Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen." Journal of Medicinal Chemistry (2015).[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

This guide provides essential safety protocols and operational directives for the handling of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally related molecules, including spirocyclic ketones and compounds containing a terminal alkyne (propargyl group), to establish a robust framework for safe laboratory practices. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, from receipt to disposal.

Hazard Assessment: A Synthesis of Structural Analogs

The toxicological and physical hazard profile of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one is inferred from its constituent chemical motifs: the spiro[4.5]decane core and the propargyl functional group.

  • Spiro[4.5]decane Moiety: Analogous spiro compounds are known to be irritants. For instance, spiro[4.5]decan-2-one is classified as causing skin and serious eye irritation, as well as potential respiratory irritation[1]. Therefore, it is prudent to assume that 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one may elicit similar effects upon contact or inhalation.

  • Propargyl Group (Terminal Alkyne): The terminal alkyne is a high-energy functional group known for its reactivity. Propargyl-containing compounds must be handled with care due to their potential to undergo energetic reactions[2][3]. While the polyethylene glycol (PEG) component of some related searched compounds is considered low toxicity, the reactivity of the propargyl group necessitates careful handling and disposal[4].

Based on this analysis, 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one. The following table outlines the minimum required PPE, with the understanding that a site-specific hazard assessment may necessitate additional measures[5].

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[5][6]Provides a barrier against splashes and airborne particles, protecting against serious eye irritation. A face shield offers broader protection for the entire face.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4][7]Protects against skin contact and potential irritation. Nitrile gloves offer good resistance to a variety of chemicals, including acids, caustics, and alcohols.[7]
Body Protection A clean, buttoned laboratory coat.[7]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[4][8]Minimizes the risk of inhaling aerosols or vapors that could cause respiratory irritation.[4]
Footwear Closed-toe shoes that completely cover the feet.[7]Protects against spills and falling objects.

Operational Plan: From Benchtop to Waste Stream

A systematic approach to handling 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one is essential for maintaining a safe laboratory environment.

Engineering Controls and Safe Handling Practices
  • Ventilation: All manipulations of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[8][10]

  • Avoiding Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[10] In case of contact, follow the first aid procedures outlined below.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Prepare all necessary equipment and reagents.

  • Weighing: If working with a solid, carefully weigh the required amount in the fume hood. Avoid generating dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve.

  • Reaction: Conduct all reactions within the fume hood. Monitor the reaction for any signs of unexpected reactivity.

  • Post-Reaction Workup: Perform all extraction, purification, and concentration steps within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9][10]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9][10]

Disposal Plan: Responsible Waste Management

Proper disposal of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including excess material, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous chemical waste.[2][4] Keep this waste stream separate from other laboratory waste.[4]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed container.[4]

    • Liquid Waste: Use a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure lid.[2]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one". If in solution, also include the solvent name and concentration.[4]

  • Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, heat, and ignition sources.[4]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2] Do not dispose of this chemical down the drain or in regular trash.[2][4]

Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely managing 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one in the laboratory.

SafeHandlingWorkflow Safe Handling Workflow for 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one Start Start: Receive Chemical AssessHazards Assess Hazards (Review this Guide & SDS of Analogs) Start->AssessHazards DonPPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) AssessHazards->DonPPE WorkInHood Conduct Work in Chemical Fume Hood DonPPE->WorkInHood Weighing Weighing WorkInHood->Weighing Spill Spill Occurs? WorkInHood->Spill Dissolution Dissolution Weighing->Dissolution Reaction Reaction Dissolution->Reaction Workup Post-Reaction Workup Reaction->Workup WasteCollection Collect Waste (Solid & Liquid) Workup->WasteCollection LabelWaste Label Waste Container (Chemical Name, Hazard) WasteCollection->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste Disposal Arrange for Professional Disposal via EHS StoreWaste->Disposal End End of Process Disposal->End Spill->WasteCollection No SpillResponse Follow Spill Protocol: 1. Evacuate 2. Ventilate 3. Contain & Clean 4. Dispose as HazWaste Spill->SpillResponse Yes SpillResponse->WasteCollection

Caption: A workflow diagram illustrating the safe handling, use, and disposal of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one.

References

  • Proper Disposal of Propargyl-PEG8-Boc: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of Propargyl-PEG12-OH: A Guide for Laboratory Professionals. Benchchem.
  • Spiro 240 SC SDS. Typhoon Plant Protection.
  • Propargyl chloride.
  • Propargyl-PEG3-Bromide. Apollo Scientific.
  • SAFETY DATA SHEET.
  • Personal Protective Equipment (PPE) (OHS100) Course Material. (2019).
  • How to Choose PPE for Chemical Work. (2025).
  • Propargyl bromide SDS, 106-96-7 Safety Data Sheets. ECHEMI.
  • Personal Protective Equipment. (2014).
  • Chapter 3 - Personal Protective Equipment. Environment, Health and Safety.
  • Common Personal Protective Equipment. Environmental Health & Safety. (2024).
  • Safety Data Sheet. SOL Group.
  • Chemical Safety Data Sheet MSDS / SDS - SPIRO[4.5]DECANE-7,9-DIONE. ChemicalBook. (2025).
  • Spiro(4.5)decan-2-one. PubChem.
  • Safety Data Sheet. ChemScene. (2022).
  • Spiro-OMeTAD. Ossila.
  • Safety Data Sheet. Aaronchem. (2025).

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